Cobalt;gold
Description
Structure
2D Structure
Properties
CAS No. |
12399-96-1 |
|---|---|
Molecular Formula |
AuCo |
Molecular Weight |
255.89976 g/mol |
IUPAC Name |
cobalt;gold |
InChI |
InChI=1S/Au.Co |
InChI Key |
SFOSJWNBROHOFJ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Au] |
Origin of Product |
United States |
Synthesis Methodologies for Cobalt Gold Materials
Solution-Phase Synthetic Approaches
Solution-phase synthesis involves the chemical transformation of molecular precursors in a liquid solvent to form solid particles. These approaches are valued for their ability to produce finely divided, non-agglomerated particles with well-defined morphologies and narrow size distributions. nih.gov
Chemical reduction is a cornerstone of nanoparticle synthesis, involving the reduction of metal salts in solution, typically using a chemical reducing agent. For cobalt-gold materials, this often involves a multi-step process where one metal acts as a template or seed for the other.
A prevalent and effective method for creating hollow gold nanostructures is through the sacrificial galvanic replacement of cobalt nanoparticles. frontiersin.orgnih.gov This process is driven by the difference in electrochemical potential between cobalt and gold. frontiersin.org
The synthesis begins with the creation of cobalt nanoparticles, which act as sacrificial templates. frontiersin.org These templates are typically formed by reducing a cobalt salt, such as cobalt(II) chloride (CoCl₂), with a strong reducing agent like sodium borohydride (B1222165) (NaBH₄) in an oxygen-free environment to prevent premature oxidation. frontiersin.orgnih.gov A stabilizing agent or surfactant, like sodium citrate (B86180) or poly(vinylpyrrolidone) (PVP), is often used to control the size of the cobalt particles and prevent aggregation. dovepress.comcapes.gov.brnju.edu.cn
Once the cobalt nanoparticles are formed, a gold salt, typically chloroauric acid (HAuCl₄), is introduced into the solution. dovepress.comresearchgate.net Galvanic replacement spontaneously occurs: the cobalt atoms on the surface of the nanoparticles are oxidized (Co → Co²⁺ + 2e⁻) and dissolve into the solution, while the gold ions (Au³⁺) are reduced to metallic gold (Au³⁺ + 3e⁻ → Au) and deposit onto the cobalt template's surface. frontiersin.orgresearchgate.net This process continues, with the cobalt core gradually being consumed and a hollow gold shell forming in its place. frontiersin.org The reaction is often followed by a period of stirring in an ambient environment to ensure any residual cobalt in the core is completely oxidized. frontiersin.orgdovepress.com The final morphology, including the diameter and wall thickness of the hollow gold nanosphere, can be tuned by controlling the size of the initial cobalt template and the amount of gold salt added. capes.gov.br
Table 1: Example Reagents for Sacrificial Galvanic Replacement This table presents a typical set of reagents used in the synthesis of hollow gold nanorings via sacrificial galvanic replacement of cobalt nanoparticles. dovepress.com
| Role | Chemical Compound | Example Concentration/Amount |
|---|---|---|
| Cobalt Precursor | Cobalt(II) chloride hexahydrate | 0.4 M (100 µL) |
| Stabilizing Agent | Sodium citrate trihydrate | 0.1 M (400 µL) |
| Stabilizing Agent | Poly(vinylpyrrolidone) (PVP) | 1% w/v (200 µL) |
| Reducing Agent | Sodium borohydride (NaBH₄) | 0.1 M (1 mL) |
| Gold Precursor | Chloroauric acid (HAuCl₄) | 0.1 M (150 µL) |
This technique is the fundamental reaction underlying the galvanic replacement process. Pre-synthesized cobalt nanoparticles serve as the reducing agent for gold(III) chloride, which is the common precursor for gold. chemsrc.com The standard electrode potential difference between the Au³⁺/Au and Co²⁺/Co pairs makes the reaction thermodynamically favorable.
Seed-mediated growth is a powerful technique used to exert fine control over the size and shape of nanostructures. acs.org In the context of cobalt-gold materials, this strategy can be employed after an initial layer of gold has been deposited onto the cobalt nanoparticles. These initial bimetallic particles then act as "seeds" for further growth.
In this approach, the seed particles are introduced into a "growth solution" that contains more gold salt (e.g., HAuCl₄) and a weak reducing agent, such as ascorbic acid or sodium citrate. acs.orgmdpi.com The weak reducer is capable of reducing gold ions but is not potent enough to cause new nucleation; instead, the reduction preferentially occurs on the surface of the existing seeds. mdpi.com This allows for the gradual and controlled deposition of additional gold, enabling researchers to thicken the gold shell, fill in pores, or grow the nanostructures into more complex shapes like rods or stars. acs.orgmdpi.com The presence of surfactants, such as cetyltrimethylammonium bromide (CTAB), in the growth solution can help direct the shape of the final nanocrystals. acs.org
Reverse Micelle Microemulsion Synthesis for Size-Controlled Nanoparticles
The reverse micelle, or water-in-oil microemulsion, method provides an elegant route for synthesizing size-controlled nanoparticles. chalcogen.roosti.gov This technique uses surfactant molecules to create nanosized water droplets dispersed within a continuous oil phase. chalcogen.roresearchgate.net These water pools act as confined nanoreactors, limiting the nucleation and growth of nanoparticles and thus offering excellent size control. chalcogen.ro
For the synthesis of cobalt-gold core-shell nanoparticles, two separate microemulsions are typically prepared. chalcogen.ro One contains the cobalt salt precursor (e.g., cobalt chloride) in its aqueous core, while the second contains a reducing agent (e.g., sodium borohydride). chalcogen.ro When these two microemulsions are mixed, the droplets collide and coalesce, allowing the reactants to mix and form cobalt nanoparticles within the confined space of the merged droplet. chalcogen.ro
To form the gold shell, a third microemulsion containing the gold salt is introduced. Coalescence between the droplets containing the cobalt nanoparticles and those containing the gold salt facilitates the galvanic replacement reaction on the nanoparticle surface. chalcogen.ro The size of the final nanoparticles is effectively controlled by adjusting the molar ratio of water to surfactant (ω = [H₂O]/[surfactant]), which dictates the size of the aqueous nanodroplets. chalcogen.roosti.gov
Table 2: Influence of Water-to-Surfactant Ratio (ω) on Nanoparticle Size This table illustrates the principle of size control in the reverse micelle method. Data is conceptual, based on findings that varying the molar ratio of water to surfactant (ω) allows for the control of the water droplet size and, consequently, the nanoparticle size. chalcogen.roosti.gov
| Molar Ratio (ω) | Expected Water Droplet Size | Expected Nanoparticle Size |
|---|---|---|
| 5 | Smallest | ~5 nm |
| 10 | Small | ~10 nm |
| 15 | Medium | ~15 nm |
Polyol Methods for Nanoparticle Precursors
The polyol process is a versatile wet-chemistry technique where a polyalcohol, such as ethylene (B1197577) glycol or diethylene glycol, functions as both the solvent and the reducing agent. nih.govnanografi.com This method is effective for producing metal and metal oxide nanoparticles, including cobalt precursors for cobalt-gold structures.
In a typical synthesis, a cobalt salt like cobalt acetate (B1210297) is dissolved in a polyol and heated. nih.govnanografi.com At elevated temperatures, the polyol reduces the cobalt ions to form metallic cobalt nanoparticles. nanografi.com The process can be modified to control particle morphology. For instance, by applying an external magnetic field during the synthesis, cobalt nanorods with varying aspect ratios can be produced. nih.gov These cobalt nanoparticles, synthesized via the polyol method, can then be used as precursors or templates in subsequent reactions with a gold salt to form cobalt-gold bimetallic structures. ucl.ac.uk The nature of the final product (e.g., metallic cobalt vs. cobalt oxide) can be influenced by the presence of water in the reaction; an absence of water favors metal formation. nih.gov
Green Synthesis using Biomolecular Extracts (e.g., Butea Monosperma Flower Extract)
Green synthesis offers an environmentally friendly approach to producing cobalt-gold nanomaterials, utilizing bioactive compounds from plant extracts for the reduction and stabilization of metal ions. One such method involves the use of Butea monosperma flower extract. texilajournal.comtexilajournal.com Studies have demonstrated the synthesis of cobalt nanoparticles (CoNPs) using this extract, where the phytochemicals present act as both reducing and capping agents. texilajournal.comtexilajournal.comresearchgate.net
The process typically involves preparing an aqueous extract of Butea monosperma flowers, which is then mixed with a cobalt salt solution. texilajournal.comnih.gov The bioactive compounds in the flower extract, such as flavonoids and polyphenols, facilitate the reduction of cobalt ions to form nanoparticles. texilajournal.comnih.gov Characterization techniques have confirmed the formation of CoNPs with average sizes ranging from 10 to 20 nm. texilajournal.comtexilajournal.com These biologically synthesized nanoparticles have shown potential in biomedical applications due to their biocompatibility. texilajournal.comtexilajournal.com
While the direct synthesis of cobalt-gold bimetallic nanoparticles using Butea monosperma is a developing area, the principles of green synthesis using plant extracts are well-established for various metallic nanoparticles, including gold. mdpi.comijcps.org The extracts provide a dual function of reduction and stabilization, preventing agglomeration and controlling the size and shape of the nanoparticles. nih.govmdpi.com
| Parameter | Finding | Source(s) |
|---|---|---|
| Average Nanoparticle Size | 10–20 nm | texilajournal.comtexilajournal.com |
| Synthesis Method | Plant-based reduction | texilajournal.com |
| Key Components in Extract | Bioactive compounds (e.g., flavonoids, polyphenols) | texilajournal.comnih.gov |
| Absorption Peak (UV-Vis) | ~276 nm | nih.gov |
Functional Solvent Systems (e.g., Dimethyl Sulfoxide) for Nanoparticle Production
Functional solvents like dimethyl sulfoxide (B87167) (DMSO) can serve dual roles as both the solvent and a stabilizing agent in the synthesis of nanoparticles. griidc.orgresearchgate.net This approach has been successfully used to produce amorphous cobalt nanoparticles with an average diameter of approximately 3.7 nm. griidc.org The synthesis involves the rapid, solvent-based reduction of Co²⁺ ions using a reducing agent like sodium borohydride (NaBH₄) within the DMSO solvent. griidc.orgresearchgate.net
The use of DMSO as a functional solvent helps to prevent excessive oxidation and agglomeration of the nanoparticles in the solution. griidc.orgresearchgate.net The stabilization is attributed to the electrostatic contributions from the sulfoxide components of the DMSO molecules. acs.org Research has shown that the size of the resulting cobalt nanoclusters is directly influenced by the synthesis temperature, with higher temperatures leading to the formation of larger aggregates of smaller nanoparticles. acs.org
While this method has been demonstrated for cobalt nanoparticles, the principles can be extended to the synthesis of bimetallic systems. The choice of solvent is crucial as it can influence the shape and aggregation of the nanoparticles. For instance, cobalt nanoparticles dispersed in DMSO tend to be spherical, whereas in a less coordinating solvent like ethanol, they may form pearl-chain-like structures due to magnetic dipolar interactions. cnr.it Phthalocyanine-modified gold nanoparticles have also been prepared in a water:DMSO mixture. itu.edu.tr
| Parameter | Finding | Source(s) |
|---|---|---|
| Solvent/Stabilizer | Dimethyl Sulfoxide (DMSO) | griidc.orgresearchgate.net |
| Reducing Agent | Sodium borohydride (NaBH₄) | griidc.orgresearchgate.net |
| Average Nanoparticle Size | 3.7 ± 1.5 nm | griidc.org |
| Nanoparticle Morphology | Amorphous, spherical in DMSO | griidc.orgcnr.it |
| Effect of Temperature | Nanocluster size is a direct function of synthesis temperature. | acs.org |
Deposition-Precipitation Methods for Supported Gold Nanoparticles
Deposition-precipitation (DP) is a widely used and effective method for creating highly dispersed and uniform gold nanoparticles on a support material, such as cobalt oxide (Co₃O₄). mdpi.comrsc.orgmdpi.com This technique generally involves precipitating a gold precursor, like HAuCl₄, onto a suspended support material under controlled pH and temperature conditions. mdpi.commdpi.come3s-conferences.org
One approach involves dispersing the Co₃O₄ support in water and adjusting the pH, often with a solution like ammonium, before adding the gold precursor solution. rsc.org The slurry is then aged at an elevated temperature to facilitate the deposition and precipitation of the gold species onto the support. rsc.org The resulting material is then washed and dried. rsc.org Variations of the DP method exist, such as hydrolyzing the gold precursor before or after the addition of the support, which can influence the interaction between the gold and the support and affect the final catalytic properties. mdpi.com
The DP method allows for the synthesis of small gold nanoparticles, typically in the 2-4 nm range, dispersed on the Co₃O₄ support. rsc.org This method has been shown to be advantageous over techniques like impregnation for achieving smaller and more uniform particle sizes. researchgate.net The interaction between the precursor and the support is a critical factor; a weak interaction can lead to large, unsupported particles. acs.org For instance, using urea (B33335) during the DP of cobalt nitrate (B79036) on titania resulted in some small particles but also large unsupported ones. acs.org
| Parameter | Finding | Source(s) |
|---|---|---|
| Synthesis Method | Deposition-Precipitation (DP) | mdpi.comrsc.org |
| Gold Precursor | HAuCl₄ | mdpi.comrsc.org |
| Support Material | Co₃O₄ | rsc.org |
| Resulting Au Nanoparticle Size | 2–4 nm | rsc.org |
| Key Process Variable | pH, temperature, sequence of precursor addition | mdpi.comrsc.orgmdpi.com |
Electrochemical Deposition Techniques
Potentiostatic and Galvanostatic Electrodeposition
Potentiostatic and galvanostatic methods are key electrochemical techniques used for the deposition of cobalt-gold materials. In potentiostatic deposition, a constant potential is applied to the working electrode, while in the galvanostatic mode, a constant current is maintained. These techniques allow for control over the morphology, composition, and properties of the deposited films and nanoparticles.
For instance, cobalt has been electrodeposited onto gold electrodes from solutions containing cobalt sulfate. mpg.deresearchgate.net Studies have shown that discrete cobalt particles can be obtained on polyaniline-coated gold electrodes, whereas a continuous film forms on bare gold under similar conditions. acs.org The deposition potential is a critical parameter; for example, overpotential depositions of cobalt on gold have been carried out at -1.0 V. mpg.de
The analysis of current density transients recorded during potentiostatic deposition reveals information about the nucleation and growth mechanism. For cobalt deposition on gold, the process often involves a 2D-3D nucleation and growth transition. uaeh.edu.mx The composition of the electrolyte, including the concentration of the metal ions and the presence of additives, also plays a significant role in determining the structure of the electrodeposits. acs.org
Electrodeposition of Cobalt onto Polycrystalline and Monocrystalline Gold Electrodes
The nature of the gold substrate, whether it is polycrystalline or monocrystalline, significantly influences the electrodeposition of cobalt. Research has compared cobalt electrodeposition on both polycrystalline and monocrystalline Au(111) electrodes. uaeh.edu.mxresearchgate.net
On both types of substrates, the deposition process has been found to involve a transition from 2D to 3D nucleation and growth. uaeh.edu.mx However, models suggest a greater nucleation rate and a larger number of active nucleation sites on the polycrystalline gold substrate compared to the Au(111) substrate at the same applied potential. uaeh.edu.mx This difference is attributed to the higher density of defects and varied crystal orientations on the surface of polycrystalline gold, which can act as preferential sites for nucleation.
Studies using techniques like cyclic voltammetry and chronoamperometry have been employed to analyze the deposition kinetics. researchgate.netuaeh.edu.mx For example, in ammoniacal solutions, the electrodeposition of cobalt onto polycrystalline gold electrodes showed potential-dependent nucleation rates and numbers of active sites. researchgate.netuaeh.edu.mx On Au(111), scanning tunneling microscopy (STM) has shown that cobalt electrodeposition can begin at an underpotential, with the formation of flat deposits at low overpotentials and numerous islands at higher overpotentials, indicating massive nucleation and growth. researchgate.net
| Substrate | Key Finding | Source(s) |
|---|---|---|
| Polycrystalline Gold | Greater nucleation rate and larger number of active nucleation sites compared to Au(111). | uaeh.edu.mx |
| Monocrystalline Gold (Au(111)) | Deposition starts at an underpotential; formation of flat deposits at low overpotentials and islands at higher overpotentials. | researchgate.netuaeh.edu.mx |
| Both Substrates | Process involves a 2D-3D nucleation and growth transition. | uaeh.edu.mx |
Electroless Deposition on Nanoporous Gold Substrates
Electroless deposition is a versatile and cost-effective technique for creating cobalt-gold hybrid structures, particularly on high-surface-area substrates like nanoporous gold (NPG). researchgate.netmdpi.comnih.gov This method does not require an external power source; instead, a chemical reducing agent in the plating solution provides the electrons for the reduction of metal ions.
In a typical process, an NPG substrate, often created by dealloying a gold-containing alloy, is immersed in an electrolyte solution containing cobalt ions (e.g., from CoCl₂·6H₂O) and a reducing agent. mdpi.com A common approach involves using an aluminum rod connected to the NPG, which acts as a sacrificial anode, inducing the deposition of cobalt onto the NPG cathode. mdpi.com
The deposition process can be controlled by adjusting the deposition time. mdpi.comnih.gov In the initial stages, cobalt atoms fill the pores of the NPG, forming a patterned thin film. researchgate.netmdpi.com As the deposition continues, an upper layer of cobalt grows on top of the filled porous structure. researchgate.netmdpi.com This method allows for the fabrication of hybrid magnetic heterostructures where the magnetic properties can be tuned by controlling the morphology of the cobalt deposit. mdpi.comnih.gov The resulting structure consists of a Co layer attached to the Au surface, but the two elements remain distinct and are not combined in a solid solution. mdpi.com
Formation of Cobalt-Hexacyanoferrate Films on Gold Surfaces
The formation of cobalt hexacyanoferrate (CoHCF) films on gold surfaces is a significant area of research, primarily due to the resulting materials' applications in electrochemical sensors and electrocatalysis. These films are typically created through electrodeposition, a process where a voltage is applied to an electrode submerged in a solution containing the necessary chemical precursors.
In a typical synthesis, a gold electrode is cycled through a range of electrical potentials in a solution containing cobalt chloride (CoCl₂) and potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]). tandfonline.comomicsonline.org This process causes the reduction of [Fe(CN)₆]³⁻ to [Fe(CN)₆]⁴⁻, which then reacts with Co²⁺ ions to form a CoHCF film on the electrode surface. omicsonline.org The stability and properties of these films can be enhanced by modifying the gold surface prior to deposition. For instance, creating a self-assembled monolayer (SAM) of molecules like 3-mercaptopropionic acid on the gold surface can improve the stability of the subsequently deposited CoHCF film. electrochemsci.org
The electrochemical behavior of these films is a key area of study. For example, ruthenium-modified CoHCF films on a SAM-coated gold electrode exhibit sharp redox peaks, indicating efficient electron transfer. electrochemsci.org The potential of these peaks can shift based on the concentration of certain ions, such as potassium (K⁺), making them suitable for sensor applications. electrochemsci.org Research has also shown that incorporating multiwalled carbon nanotubes (MWCNTs) onto the gold electrode before CoHCF deposition can significantly enhance the film's stability and its electrocatalytic activity towards the oxidation of substances like thiosulfate. tandfonline.comtandfonline.com
In some methodologies, gold nanoparticles are used as seeds to mediate the growth of CoHCF nanoparticles on a scaffold, such as MWCNTs. nih.gov This seed-mediated approach allows for the creation of a nanocomposite with a well-dispersed arrangement of spherical CoHCF nanoparticles, which exhibit superior catalytic properties compared to continuous films. nih.gov The co-deposition of gold nanoparticles with CoHCF has also been shown to improve the electrochemical performance and enhance the electrocatalytic oxidation of hydrogen peroxide. ingentaconnect.com
The composition of the electrolyte solution, including the presence of alkali metal countercations (like Li⁺, Na⁺, K⁺, Cs⁺), influences the formal potentials of the redox reactions within the CoHCF film. acs.org The size of these hydrated cations correlates with the observed electrochemical properties, and they are incorporated into the film's structure during the reduction process. acs.org
Below is a table summarizing typical parameters for the electrochemical deposition of CoHCF films on gold surfaces:
| Parameter | Value/Condition | Source |
| Precursors | 1.0 mmol L⁻¹ CoCl₂ and 1.0 mmol L⁻¹ K₃Fe(CN)₆ | electrochemsci.org |
| Supporting Electrolyte | 0.5 mol L⁻¹ KCl | tandfonline.comelectrochemsci.org |
| Deposition Method | Cyclic Voltammetry | tandfonline.comelectrochemsci.org |
| Potential Window | 0.0 V to -0.9 V | electrochemsci.org |
| Number of Cycles | 20 potential cycles | electrochemsci.org |
| pH | 3 | electrochemsci.org |
Physical Vapor Deposition (PVD) Techniques
Physical Vapor Deposition (PVD) encompasses a group of vacuum deposition methods used to produce thin films and coatings. In the context of cobalt-gold materials, PVD techniques are crucial for fabricating structures with precisely controlled thicknesses and compositions, which are essential for applications in magnetics and electronics.
Sputter deposition is a widely utilized PVD method for creating cobalt-gold thin films and multilayers. tubitak.gov.trresearchgate.net This technique involves bombarding a target material (e.g., cobalt or gold) with high-energy ions, typically from an inert gas like argon, within a vacuum chamber. nanomelbourne.combeilstein-journals.org The impact ejects atoms from the target, which then deposit onto a substrate, forming a thin film.
For creating cobalt-gold alloy films, co-sputtering is employed, where both cobalt and gold targets are sputtered simultaneously. tubitak.gov.tr The composition of the resulting film (CoₓAu₁₋ₓ) can be tuned by adjusting the power supplied to each sputter gun. tubitak.gov.trtubitak.gov.tr This control over composition allows for the tailoring of the film's magnetic properties. For instance, the effective magnetic anisotropy of CoₓAu₁₋ₓ thin films has been shown to increase with higher cobalt concentrations. tubitak.gov.trresearchgate.nettubitak.gov.tr
Sputtering is also used to create multilayer structures, such as [Co/Au]ₙ stacks, where alternating layers of cobalt and gold are deposited. upatras.gr These multilayers are of significant interest due to effects like giant magnetoresistance (GMR). The thickness of the individual layers, particularly the non-magnetic gold spacer, is a critical parameter that influences the magnetic coupling between the cobalt layers and, consequently, the GMR effect. upatras.gr
The parameters during the sputtering process, such as the working gas pressure and the power applied to the targets, have a profound effect on the microstructure and magnetic properties of the deposited films. researchgate.netscispace.com For example, increasing the sputtering pressure can lead to changes in coercivity and saturation magnetization. scispace.com
The table below outlines typical parameters for the sputter deposition of cobalt-gold films:
Electron beam evaporation is another PVD technique that offers high deposition rates and the ability to deposit materials with high melting points. nanomelbourne.comkorvustech.com In this process, a high-energy electron beam is directed at a source material (e.g., cobalt or gold pellets) in a crucible within a high-vacuum chamber. nanomelbourne.comnih.gov The intense heat from the electron beam causes the material to evaporate, and the resulting vapor travels to the substrate, where it condenses to form a thin film. nanomelbourne.com
This technique is versatile and can be used to fabricate single-layer thin films, multilayer structures, and nanoparticles. For instance, cobalt thin films have been deposited on silicon substrates using electron beam evaporation, which can then be transformed into cobalt nanoparticles through processes like swift heavy ion irradiation. nih.gov The thickness of the deposited film is typically monitored in real-time using a quartz crystal monitor. nih.gov
Electron beam evaporation has also been employed to create cobalt nanoparticles on various substrates for further material growth. researchgate.net By annealing a thin cobalt film deposited by this method, the film can agglomerate into nanoparticles. researchgate.net Furthermore, this technique is suitable for creating more complex nanostructures. For example, crescent-moon-shaped Co@SiO₂ nanoparticles have been produced by depositing layers of silica (B1680970) and cobalt onto nanospheres using electron-beam evaporation at a tilted angle. dergipark.org.tr The ability to deposit multiple materials sequentially or simultaneously (co-evaporation) makes it a powerful tool for fabricating complex nanostructures. nanomelbourne.comkorvustech.com
The table below presents typical parameters for the electron beam evaporation of cobalt-gold materials:
Combinatorial Synthesis for High-Throughput Materials Discovery
Combinatorial synthesis is a powerful methodology that accelerates the discovery of new materials by creating a large number of different compositions simultaneously in a single experiment. acs.orgtandfonline.com This high-throughput approach is particularly well-suited for exploring the properties of alloy systems like cobalt-gold.
One common technique for combinatorial synthesis of thin films is co-sputter deposition from multiple sources onto a substrate. acs.orgresearchgate.net For a binary system like cobalt-gold, two sputter guns, one with a cobalt target and the other with a gold target, are positioned to create a compositional gradient across the substrate wafer. acs.org The deposition rates from each gun vary with the distance from the source, resulting in a continuous spread of alloy compositions. acs.org This allows for the rapid screening of how properties, such as hardness or color, change as a function of the cobalt-to-gold ratio. acs.orgresearchgate.net
This approach has been used to identify promising cobalt-gold alloys for applications like microrelays, where harder, cobalt-rich compositions were found. acs.org Beyond thin films, combinatorial methods are also being developed for bulk materials. acs.org The vast amounts of data generated from these high-throughput experiments are often managed using specialized databases to track the relationships between processing parameters, composition, and material properties. aip.org
More advanced combinatorial techniques involve the synthesis of nanoparticle libraries. For example, dip-pen lithography can deliver attoliter-scale volumes of different precursor solutions to create arrays of bimetallic or even more complex multimetallic nanoparticles. acs.org Another approach involves using microfluidic platforms to control the synthesis of nanoparticles with varying compositions in a precise, spatially controlled manner. acs.org Recently, a high-throughput method for synthesizing multimetallic nanoclusters, including those in the PtPdRhRuIrFeCoNi space, has been developed using a combination of solution-phase formulation and rapid thermal shock heating. pnas.org These combinatorial strategies, coupled with rapid screening techniques, significantly accelerate the pace of materials discovery. tandfonline.compnas.org
The following table highlights different combinatorial approaches for cobalt-gold and related multimetallic systems:
Growth Mechanisms and Morphological Control in Cobalt Gold Systems
Fundamental Nucleation Phenomena
The initial formation of a new phase, known as nucleation, is a critical step that dictates the subsequent growth and microstructure of the film. In the context of cobalt deposition on gold surfaces, this process involves the transition from two-dimensional layers to three-dimensional structures and is heavily influenced by the nature of the gold substrate.
Two-Dimensional (2D) to Three-Dimensional (3D) Nucleation Growth Transitions
The electrodeposition of cobalt onto gold substrates is not a simple layer-by-layer process but rather involves a distinct transition from two-dimensional to three-dimensional growth. uaeh.edu.mxresearchgate.net This phenomenon has been observed during cobalt deposition on both polycrystalline and single-crystal Au(111) electrodes. uaeh.edu.mxresearchgate.net The process begins with the formation of a 2D cobalt adlayer on the gold surface. psu.edu This initial stage can be described by models that incorporate Langmuir-type adsorption and a diffusion-controlled 2D instantaneous nucleation process occurring simultaneously. researchgate.netuaeh.edu.mx
Influence of Substrate Crystallinity on Nucleation Kinetics
The crystalline nature of the gold substrate plays a significant role in the kinetics of cobalt nucleation. uaeh.edu.mxresearchgate.net Comparative studies between polycrystalline and monocrystalline (single-crystal) Au(111) substrates reveal distinct differences in nucleation behavior.
Experimental and theoretical models predict a greater nucleation rate and a larger number of active nucleation sites on a polycrystalline gold substrate compared to a monocrystalline Au(111) substrate for any given applied potential. uaeh.edu.mxresearchgate.net This is because polycrystalline surfaces are composed of many small crystal grains with different orientations, leading to a higher density of grain boundaries and defect sites that can act as preferential locations for nucleation.
On a well-ordered, single-crystal Au(111) substrate, cobalt films can grow epitaxially, meaning the crystal lattice of the cobalt film aligns with that of the gold substrate. researchgate.netresearchgate.net Under specific polarization conditions, this can result in layer-by-layer growth. researchgate.net The first cobalt layer in this epitaxial growth is noted to be strained and biatomic. researchgate.net The ordered and relatively defect-free surface of the single crystal provides fewer high-energy sites for nucleation to begin, leading to a lower nucleation rate compared to its polycrystalline counterpart. uaeh.edu.mxresearchgate.net
| Substrate Type | Relative Nucleation Rate | Density of Active Sites | Primary Growth Mode | Reference |
|---|---|---|---|---|
| Polycrystalline Gold | Higher | Higher | 2D-3D Transition | uaeh.edu.mx, researchgate.net |
| Monocrystalline Au(111) | Lower | Lower | Epitaxial, Layer-by-Layer (under specific conditions) | uaeh.edu.mx, researchgate.net, researchgate.net, researchgate.net |
Identification of Active Nucleation Sites
Nucleation does not occur uniformly across the substrate surface but at specific, energetically favorable locations known as active nucleation sites. The identification of these sites is key to understanding and controlling the initial stages of film growth.
On gold surfaces, these active sites are often associated with surface imperfections. rsc.org Theoretical studies of the Au(111) surface indicate that there is an inherent distribution of "active reduction sites" that are considered precursors for the formation of the actual active nucleation sites. uaeh.edu.mx Experimental results suggest a ratio of approximately 25,000 active reduction sites for every one active nucleation site. uaeh.edu.mx
General studies on heterogeneous nucleation confirm that features like surface defects, pits, cracks, and atomic-scale steps can promote the formation of a nucleus by increasing local ion concentrations. rsc.org For example, in the deposition of gold on oxide surfaces, nucleation preferentially occurs at low-coordinated step and corner sites. iphy.ac.cn Similarly, dislocations in a substrate arising from lattice mismatch can act as templates for the ordered growth of a deposited material. espublisher.com While gold itself is a very unreactive metal, making nucleation facile, these principles of defect-driven nucleation are broadly applicable. illinois.eduaip.org The presence of hydroxyl groups has also been identified as a key factor for nucleation on oxide supports, but on a clean gold surface, the physical defects are of primary importance. aip.orgmpg.de
Nanoparticle Growth Mechanisms in Solution
When synthesized in a liquid phase, cobalt-gold nanoparticles form and grow through mechanisms distinct from substrate-based deposition. These solution-based processes typically involve the initial formation of small nuclei followed by their growth into larger, stable particles through processes like coalescence and Ostwald ripening.
Coalescence Theory of Particle Growth
Coalescence is a growth mechanism where smaller, individual nanoparticles collide and merge to form larger particles. acs.orgrsc.org This process is distinct from the atom-by-atom growth seen in Ostwald ripening. The initial stage of coalescence involves the formation of a "neck" between two particles, which then grows as atoms diffuse to create a single, larger particle. rsc.orgcore.ac.uk
This mechanism is often observed in the synthesis of both gold and cobalt nanoparticles. acs.orgcore.ac.uk In-situ studies of cobalt nanoparticle annealing show that particle rotation can occur at the beginning of coalescence, leading to particle fusion and subsequent reshaping toward a spherical form. core.ac.uk A key indicator of a coalescence-driven growth process is often a bimodal size distribution, where two distinct populations of particle sizes exist temporarily. acs.org The process can be influenced by factors such as temperature and the initial particle arrangement. rsc.orgcore.ac.uk For instance, research on gold nanoparticles shows that after initial neck formation, the dominant mechanism can be solid-state self-diffusion driven by stress gradients. core.ac.uk
Ostwald Ripening and Size Distribution Control
Ostwald ripening is a thermodynamically-driven process that is frequently observed in the later stages of nanoparticle synthesis. acs.orgscirp.org In this phenomenon, larger nanoparticles grow at the expense of smaller, less stable ones. scitation.org The smaller particles have a higher surface energy and thus a higher chemical potential, causing them to dissolve and redeposit onto the surface of the larger particles. This leads to an increase in the average particle size over time and a narrowing of the particle size distribution as the smallest particles are consumed. acs.orgaip.org
Ostwald ripening has been identified as the main growth mechanism for cobalt nanoparticles during thermal annealing. scirp.org The process is highly dependent on temperature, as higher temperatures increase the rate of atomic diffusion. scitation.orgaip.org In some systems, the magnetic properties of cobalt may also play a role by creating dipole-dipole interactions that assist in diffusion. scitation.orgaip.org
Controlling the size and distribution of nanoparticles is crucial for their application. This can be achieved by carefully manipulating the reaction conditions to influence both coalescence and Ostwald ripening. Key parameters include:
Precursor and Reagent Concentration: The molar ratio of the metal salt to the reducing or capping agent significantly affects the final particle size. researchgate.net For gold nanoparticles, varying the gold-to-citrate ratio allows for the synthesis of particles with average diameters from 20 to 80 nm. researchgate.net
Temperature: Lower synthesis temperatures can lead to larger particle sizes. researchgate.net
Stabilizing Agents: The choice and concentration of capping agents, such as oleylamine, play a critical role in preventing uncontrolled aggregation and controlling particle size. nih.gov
Stirring Rate: Higher stirring rates can lead to smaller, more monodispersed nanoparticles by ensuring a more homogeneous reaction environment. researchgate.net
By fine-tuning these factors, it is possible to control the growth mechanisms and achieve a desired particle size and a narrow size distribution. rsc.org
| Parameter | Effect on Nanoparticle Size/Distribution | Example System | Reference |
|---|---|---|---|
| Au/Citrate (B86180) Mole Ratio | Significant effect on size and polydispersity. Higher ratio can lead to larger particles but wider, bimodal distribution. | Gold Nanoparticles | researchgate.net |
| Temperature | Lower synthesis temperature can lead to increased particle size. | Gold Nanoparticles | researchgate.net |
| Stirring Rate | Increased stirring rate can lead to a reduction in nanoparticle size and a more complete reaction. | Gold Nanoparticles | researchgate.net |
| Capping Agent Ratio (Oleylamine/AuCl) | A higher molar ratio (>20) is needed to achieve a narrow size distribution. | Gold Nanoparticles | nih.gov |
| Co-reactant Exposure (ALD) | Longer ozone exposures narrow the size distribution, while longer water exposures broaden it. | Gold Nanoparticles via Atomic Layer Deposition | rsc.org |
Aggregative Growth Involving Nanocluster Formation and Surface Diffusion
The formation of cobalt-gold nanostructures can proceed through a nonclassical pathway known as aggregative growth. This mechanism deviates from the traditional atom-by-atom (monomer) addition and instead involves the assembly of pre-formed nanoclusters. These primary nanoclusters, which can be composed of either cobalt or a cobalt-gold alloy, form in the initial stages of the synthesis. Subsequently, these clusters migrate across the substrate or through the solution via surface diffusion.
The process is a complex interplay of several phenomena:
Nanocluster Self-Limiting Growth: The initial nanoclusters may exhibit a self-limiting growth behavior, which hinders their expansion and promotes a growth mechanism driven by coalescence. acs.org
Surface Diffusion: The formed nanoclusters are not stationary; they diffuse across the surface. acs.org This mobility is a critical factor influencing the final structure.
Aggregation and Coalescence: Diffusing nanoclusters collide and aggregate. Depending on the conditions, this can range from simple attachment to complete coalescence, where the clusters merge and recrystallize into a larger, single entity. acs.org
The balance between the rates of nucleation, surface diffusion of nanoclusters, and their subsequent coalescence is crucial. It strongly dictates the morphology of the resulting nanostructures. acs.org For instance, limited coalescence can lead to the formation of porous, dendritic structures, whereas extensive recrystallization results in larger, more compact, and monocrystalline islands. acs.org In the context of gold nanoparticle growth, it has been observed that aggregation, rather than classical nucleation, can be the determining factor for the number of growing nanoparticles. acs.org This aggregative process involves the attachment of smaller primary nanocrystals. acs.org
In some systems, the growth can be a hybrid process. For example, in the formation of core-shell structures, a combination of surface diffusion and oriented attachment of nanoparticles has been observed. researchgate.net The mobility of nanoclusters is a key parameter; higher mobility can lead to a larger surface coverage of smaller, more uniform clusters. researchgate.net This is because mobile clusters have a greater chance of finding and attaching to existing nuclei, rather than forming new ones.
Morphological Directivity and Engineered Structures
The ability to control the shape, size, and arrangement of cobalt-gold nanostructures is paramount for tailoring their properties for specific applications. Various strategies have been developed to direct their growth and create engineered architectures.
A prominent method for creating hollow gold nanostructures, such as nanotubes and nanobowls, is through the use of sacrificial cobalt nanoparticle templates. acs.orgscribd.com In a typical synthesis, cobalt nanoparticles are first formed and then used as a template for the galvanic replacement reaction with a gold salt (e.g., HAuCl₄). acs.org The cobalt core is oxidized and dissolves, leaving behind a hollow gold shell. acs.org The shape and size of the final hollow structure are directly dependent on the initial cobalt nanostructure. acs.org
For instance, three-dimensional interconnected networks of cobalt nanobowls have been fabricated using a polystyrene colloidal template. researchgate.netpsu.educapes.gov.br Cobalt particles are formed in the spaces between the packed spheres. researchgate.netpsu.edu Subsequent removal of the template, often through annealing and etching, results in an array of nanobowls. researchgate.netpsu.educapes.gov.br The annealing process is crucial for creating a continuous and crystalline structure. psu.edu Similarly, Ga-based liquid alloys have been employed as reactive templates to synthesize various cobalt-based hollow nanoparticles. mdpi.com
The magnetic properties of cobalt nanoparticles offer a unique handle for controlling their assembly. By applying an external magnetic field, cobalt nanoparticles can be aligned into one-dimensional chains. acs.orgacs.org These aligned chains can then serve as templates for the deposition of gold, leading to the formation of continuous gold nanotubes. acs.orgacs.org The strength of the magnetic field is a critical parameter; it must be sufficient to overcome the thermal energy and induce alignment. acs.org This method allows for the creation of extended, ordered nanostructures with controllable length and diameter. acs.org The magnetic field directs the assembly of the cobalt templates, which in turn dictates the final morphology of the gold nanostructure. acs.orgfigshare.com The self-assembly of magnetic nanoparticles into ordered structures like chains is driven by the attractive magnetic dipole interactions between them. researchgate.net
Utilizing crystalline substrates with well-defined surface features provides another avenue for directing the growth of nanostructures. Vicinal surfaces of gold, which consist of a regular array of atomic steps and terraces, can act as templates for the ordered growth of cobalt nanostructures. researchgate.netacademie-sciences.fr For example, the Au(788) surface, which has a natural two-dimensional pattern due to its reconstruction, can be used to grow long-range ordered arrays of cobalt nanodots. academie-sciences.frresearchgate.netcapes.gov.br
The steps and other surface features on the vicinal surface act as preferential nucleation sites for the cobalt atoms. researchgate.net This heterogeneous nucleation leads to a higher density of islands compared to a flat surface. researchgate.net The anisotropic diffusion of atoms along the edges of these islands can cause them to propagate in specific crystallographic directions. researchgate.net By carefully selecting the gold surface and its orientation, it is possible to create highly organized one- and two-dimensional arrays of cobalt nanostructures. academie-sciences.frdntb.gov.ua
The dimensions of cobalt-gold nanoparticles, including the core size and shell thickness, can be precisely controlled by manipulating the synthetic parameters.
Size Control of Cobalt Cores: In the synthesis of cobalt-gold core-shell nanoparticles via a reverse-micelle microemulsion method, the size of the cobalt core can be controlled by adjusting the water-to-surfactant ratio. chalcogen.ro For cobalt boride nanoparticles used as sacrificial scaffolds, the introduction of borate (B1201080), the hydrolysis product of the reducing agent (sodium borohydride), can act as a growth agent, enabling the formation of nanoparticles with hydrodynamic diameters ranging from approximately 17 to 85 nm with low size dispersity. acs.orgnih.gov
Control of Gold Shell Thickness: The thickness of the gold shell in hollow or core-shell structures is typically controlled by the amount of gold salt added to the reaction. acs.org Careful and controlled addition allows for precise tuning of the shell thickness. acs.org In the synthesis of hollow gold nanospheres, environmental oxygen has been shown to influence the structural and optical properties of the gold shell. acs.orgnih.gov
This level of control allows for the fine-tuning of the nanoparticles' properties, such as the surface plasmon resonance (SPR) of hollow gold nanospheres, which can be shifted by varying the particle size and shell thickness. acs.org
| Parameter | Method of Control | Resulting Structure | Reference |
| Cobalt Core Size | Adjusting water-to-surfactant ratio in reverse-micelle synthesis | Size-controlled Co-Au core-shell nanoparticles | chalcogen.ro |
| Cobalt Boride NP Size | Introducing borate as a growth agent | Monodisperse scaffolds (17-85 nm) | acs.orgnih.gov |
| Gold Shell Thickness | Varying the amount of gold salt added | Tunable shell thickness in hollow/core-shell structures | acs.org |
| Hollow Gold Nanosphere SPR | Independent variation of diameter and shell thickness | Tunable plasmonic properties | acs.orgnih.gov |
The choice and even the handling of the chemical precursors can have a profound and sometimes unexpected impact on the final crystal structure (polymorphism) of the resulting nanoparticles. nih.gov
In the synthesis of cobalt nanoparticles, it has been discovered that the rate at which the cobalt precursor, such as [Co{N(SiMe₃)₂}₂(thf)], is added to the ligand solution during the preparation of the stock solution can determine the final size and shape of the nanocrystals. nih.govresearchgate.netacs.org This is because a seemingly minor detail in the procedure can trigger an unintended side reaction. nih.govacs.org For example, a rapid addition might lead to a reaction that consumes one of the stabilizing ligands, altering the conditions of the actual nanoparticle formation reaction that follows. nih.govresearchgate.netacs.org This seemingly "innocent" mixing step can thus define the final characteristics of the nanocrystals. nih.govacs.org
Similarly, in the synthesis of cobalt sulfides, the concentration and reactivity of the sulfur precursor are critical in determining which crystalline phase is formed (e.g., jaipurite, cobalt pentlandite (B1173512), or linnaeite). acs.org For instance, using a less reactive sulfur precursor or a lower concentration can favor the formation of cobalt pentlandite (Co₉S₈), which has a different coordination environment for cobalt compared to other phases. acs.org The choice of precursor can also influence the crystallization pathway of more complex systems, such as the formation of Co-promoted MoS₂ from a Co-Mo precursor. frontiersin.org These findings highlight the critical importance of understanding the chemistry of the precursors and all intermediate steps in a synthesis to achieve rational control over the final product's structure. nih.govacs.org
| Precursor/Parameter | System | Effect | Reference |
| Precursor Addition Rate | [Co{N(SiMe₃)₂}₂(thf)] | Determines size, shape, and polymorphism of cobalt nanoparticles by triggering side reactions. | nih.govresearchgate.netacs.org |
| Sulfur Precursor Reactivity/Concentration | Cobalt Sulfides | Controls the final crystalline phase (polymorph). | acs.org |
| Precursor Choice | Co-Mo precursor for MoS₂ | Influences the crystallization pathway and final structure. | frontiersin.org |
Advanced Characterization of Cobalt Gold Materials
Structural Analysis Techniques
The arrangement of atoms and the resulting microstructure are fundamental to the properties of cobalt-gold materials. Techniques providing insights into the crystalline structure, morphology, and defects are therefore essential.
X-ray Diffraction (XRD) for Crystalline Structure, Phase Identification, and Grain Size Determination
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. xrayminerals.co.uk By bombarding a sample with X-rays and measuring the diffraction patterns, one can identify the phases present, determine lattice parameters, and estimate grain sizes. rigaku.comiitk.ac.in
In the context of cobalt-gold (Co-Au) materials, XRD is instrumental in confirming the formation of alloys and identifying their crystal structures. For instance, in bimetallic Co-Au nanostructures, XRD patterns can reveal the presence of both hexagonal close-packed (HCP) and face-centered cubic (FCC) structures for cobalt, with FCC often being the predominant phase. researchgate.net After reactions such as galvanic replacement with a gold salt, the disappearance of significant cobalt peaks and the emergence of characteristic gold diffraction peaks (e.g., (111), (200), (220), (311), and (222)) confirm the growth of gold on the cobalt core. researchgate.net The broadening of these peaks can indicate a decrease in particle size. researchgate.net
The formation of a solid solution, where cobalt atoms are randomly substituted into the gold lattice, can be confirmed by a contraction in the lattice parameter of the Au-Co nanoparticles compared to pure gold, a phenomenon consistent with Vegard's law. researchgate.net The average crystalline size of nanoparticles can be estimated from the XRD data using the Scherrer equation. researchgate.net For example, studies have reported the calculation of crystallinity percentage and the identification of phases like cubic Co3O4 in cases of oxidation. chalcogen.ro
| Material | Key XRD Findings | Reference |
|---|---|---|
| Cobalt/Gold Bimetallic Particles | Pure cobalt particles showed both HCP and FCC structures, with FCC being predominant. After galvanic replacement, no significant cobalt peaks were observed, while FCC gold peaks appeared, confirming the growth of gold nanoflakes. | researchgate.net |
| Co-Au Core-Shell Nanoparticles | XRD data was used to calculate the crystallinity percentage and identify phases. Oxidation was a significant issue, leading to the formation of Co3O4. | chalcogen.ro |
| AuCo Alloy Particles | XRD patterns confirmed the formation of a single-phase AuCo alloy. A reduction in the lattice parameter compared to pure Au indicated the inclusion of Co into the FCC lattice as a random substitutional dopant. | researchgate.net |
| Cobalt Nanoparticles | The average crystalline size was estimated to be 21 nm using the Scherrer relation. The diffraction spectrum showed peaks corresponding to both hcp α-Co and fcc β-Co. | researchgate.net |
Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM), and Cross-Section TEM for Morphology, Internal Structure, and Defects
Transmission Electron Microscopy (TEM) and its advanced variants, High-Resolution TEM (HRTEM) and Cross-Section TEM, provide unparalleled insights into the morphology, internal structure, and defects of materials at the nanoscale. stuba.skwikipedia.org
TEM images of cobalt-gold nanoparticles can reveal their size, shape, and the distribution of the constituent elements. For instance, in CoFe2O4/Au hybrid nanoparticles, TEM has shown that the surface of cobalt ferrite (B1171679) is covered with gold nanoclusters. mdpi.com The size of these clusters can be precisely measured and has been observed to increase with the number of gold deposition cycles. mdpi.com In Co-Au core-shell nanoparticles, high-magnification TEM images can clearly distinguish the cobalt core from the gold shell, allowing for the measurement of the shell thickness, which has been reported to be around 4-5 nm. chalcogen.ro
HRTEM allows for the direct visualization of the atomic lattice, enabling the study of the Co/Au interface quality and the crystallographic structure of the cobalt segments in nanowires. researchgate.net It can also reveal the presence of defects such as twinning in gold nanoparticles. acs.org Cross-section TEM is particularly valuable for examining layered structures. In ultrathin cobalt films separated by gold layers, cross-sectional TEM has demonstrated that the cobalt films can be continuous even at thicknesses as low as 0.5 nm. edpsciences.orgscispace.com This technique can also reveal defects within the layers, such as frequent twinning and stacking faults in Co/Ru multilayers. researchgate.net Furthermore, atomic-resolution scanning transmission electron microscopy (STEM) has been used to identify interlayer stacking faults in cobalt-doped iron arsenides. arxiv.org
| Technique | Material | Key Findings | Reference |
|---|---|---|---|
| TEM | CoFe2O4/Au Hybrid Nanoparticles | Showed gold nanoclusters on the surface of cobalt ferrite nanoparticles. The size of Au clusters increased with more deposition cycles. | mdpi.com |
| TEM | Co-Au Core-Shell Nanoparticles | Confirmed the core-shell structure with an average gold shell thickness of 4-5 nm. | chalcogen.ro |
| HRTEM | Co/Au Multisegmented Nanowires | Determined the high quality of the Co/Au interface and the crystallographic structure of the Co segments. | researchgate.net |
| Cross-Section TEM | Ultrathin Cobalt Films in Gold Multilayers | Showed that cobalt films were continuous even at a thickness of 0.5 nm. | edpsciences.orgscispace.com |
| Cross-Section TEM | Co/Ru Multilayers | Revealed frequent twinning and stacking faults within the layers. | researchgate.net |
| STEM | Cobalt-doped Iron Arsenides | Identified interlayer stacking faults. | arxiv.org |
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology and microstructure of materials. e3s-conferences.org It provides valuable information about the shape, size, and arrangement of particles and grains. mdpi.com
| Material | Key SEM Findings | Reference |
|---|---|---|
| Cobalt/Gold Bimetallic Nanostructures | Initial cobalt particles were spherical. After galvanic replacement, nanoflakes with an average thickness of 50-60 nm grew on the cobalt particles, forming a network. | researchgate.net |
| AlN/AlN Joint with Au-Pd-Co-Ni-V Braze | Examined the microstructure of the joint, revealing the interfacial reaction products. | jmst.org |
| Electrodeposited Cobalt Films on Gold | Determined the thickness of the cobalt films (14 µm and 23 µm) from cross-sectional views. | researchgate.net |
| Co3O4/AG Nanocomposite | Showed the morphology of the composite material, with elemental mapping confirming the distribution of Co, O, and C. | researchgate.net |
Electron Microdiffraction for Local Crystallographic Information
Electron microdiffraction is a technique used in conjunction with transmission electron microscopy (TEM) to obtain crystallographic information from very small, localized regions of a sample. stuba.sk This is particularly useful for analyzing the structure of individual nanoparticles or specific areas within a larger material.
In the characterization of hybrid CoFe2O4/Au nanoparticles, electron microdiffraction analysis confirmed the presence of small gold clusters on the cobalt ferrite nanoparticles. mdpi.com This technique provides direct evidence of the crystalline nature of these nanoscale features, complementing the morphological information obtained from TEM imaging.
Chemical Composition and Oxidation State Analysis
Understanding the elemental composition and the chemical (oxidation) states of the constituent elements is crucial for predicting and explaining the behavior of cobalt-gold materials.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thermofisher.com
XPS is extensively used to study the surface of cobalt-gold materials. For instance, in CoFe2O4/Au hybrid nanoparticles, XPS was used to determine the surface composition and the chemical state of elements like Co, Fe, Au, and O. mdpi.com The analysis of the Co 2p spectrum can distinguish between metallic cobalt (Co⁰) and cobalt oxides such as CoO (Co²⁺) and Co₃O₄ (a mix of Co²⁺ and Co³⁺). units.itresearchgate.net The presence of satellite peaks in the Co 2p spectrum is a key indicator of the oxidation state. researchgate.netthermofisher.com Similarly, the Au 4f spectrum can confirm the metallic state of gold. researchgate.net
In studies of Au-Co alloy nanoparticles on a ZrO₂ support, high-resolution XPS of the Au 4f and Co 2p states provided detailed information on the chemical states of the metals in catalysts with different Au-Co ratios. mdpi.com XPS has also been instrumental in understanding the effect of an interlayer, such as a thin layer of gold at the Co/MgO interface, on the magnetic properties of the system by probing the chemical changes at the interface. units.it
| Material | Key XPS Findings | Reference |
|---|---|---|
| CoFe2O4/Au Hybrid Nanoparticles | Determined the surface elemental composition (Co, Fe, Au, O, etc.) and the chemical states of these elements after different numbers of gold deposition cycles. | mdpi.com |
| Co/MgO Interface with Gold Interlayer | Distinguished between metallic cobalt (Co⁰) and cobalt monoxide (CoO) at the interface. The insertion of a gold monolayer was shown to significantly alter the magnetic anisotropy. | units.it |
| Au-Co/ZrO₂ Catalysts | High-resolution XPS of Au 4f and Co 2p states revealed the chemical states of the metals in catalysts with varying Au-Co ratios. | mdpi.com |
| aCo3O4/Au Nanostructures | High-resolution XPS of Co 2p, O 1s, and Au 4f spectra confirmed the presence of Co3O4 and metallic gold. | researchgate.net |
| Cobalt Foil Model Catalyst | Investigated the adsorption and reaction of CO and H2 on a cobalt surface, identifying different adsorbed species and surface oxides. | acs.org |
Spectroscopic Investigations
Ultraviolet-Visible (UV-Vis) absorption spectrometry is a fundamental technique for characterizing the optical properties of cobalt-gold nanomaterials, particularly their Localized Surface Plasmon Resonance (LSPR). edinst.com LSPR is a phenomenon involving the collective oscillation of conduction electrons in metallic nanoparticles, which is excited by incident light of a specific wavelength. acs.org This results in a distinct absorption peak in the UV-Vis spectrum, the position and shape of which are highly sensitive to the nanoparticle's size, shape, composition, and the dielectric constant of the surrounding medium. edinst.comrsc.org
For pure gold nanoparticles (AuNPs), the LSPR peak is typically located around 520-530 nm, giving them their characteristic red color. rsc.org Cobalt nanoparticles (CoNPs) can also exhibit plasmonic properties, although their spectra can be more complex, with reported SPR bands around 350-430 nm or higher, though some absorption features may also arise from d-d electronic transitions. bibliotekanauki.placs.org
In bimetallic Co-Au nanoparticles, the LSPR is a function of the material's composition and architecture (e.g., alloy vs. core-shell). The optical properties of Ag-Au nanoparticles, which are well-studied, provide a useful analogy; their LSPR peak can be tuned between the peaks of pure Ag (~400 nm) and pure Au (~530 nm) by varying the elemental ratio. rsc.orgrsc.org Similarly, for Co-Au materials, alloying gold with cobalt is expected to shift the plasmon resonance. For example, in CoFe₂O₄@Au core-shell structures, the formation of a gold shell leads to a red shift in the absorption spectrum compared to the uncoated cobalt ferrite particles. ifg.edu.br The ability to tune the plasmonic properties across the visible and near-infrared range makes Co-Au nanoparticles promising candidates for applications in sensing, catalysis, and photothermal therapies. rsc.org
Interactive Table: LSPR Peak Position for Different Nanoparticle Compositions This table shows representative LSPR peak wavelengths for monometallic and bimetallic nanoparticles, illustrating the effect of composition on plasmonic properties.
| Nanoparticle Composition | Typical LSPR Peak Wavelength (nm) | Reference |
|---|---|---|
| Cobalt (Co) | ~350-430 | bibliotekanauki.pl |
| Silver (Ag) | ~400 | nih.gov |
| Gold (Au) | ~530 | rsc.org |
| Ag-Au Bimetallic (Alloy) | 400-530 (Tunable) | rsc.org |
| CoFe₂O₄@Au (Core-Shell) | Red-shifted vs. CoFe₂O₄ | ifg.edu.br |
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for analyzing molecular vibrations and bonding within cobalt-gold materials, especially those functionalized with organic ligands or synthesized via methods involving molecular precursors. The technique provides information about the chemical bonds and functional groups present in a sample by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of these bonds. mdpi.com
In the context of Co-Au nanoparticles, FT-IR is particularly useful for:
Confirming the presence of capping agents: When nanoparticles are synthesized, capping or stabilizing agents (e.g., citrate (B86180), methionine, polymers) are often used to control growth and prevent aggregation. FT-IR spectra can identify characteristic vibrational bands of these molecules, such as O-H, C=O, and N-H stretches. mdpi.combeilstein-journals.org
Verifying surface functionalization: Shifts in the vibrational frequencies of the capping agent's functional groups can confirm their binding to the nanoparticle surface. mdpi.com For instance, a shift in the carboxyl (COO⁻) stretching vibrations of methionine indicates its interaction with cobalt ferrite nanoparticles. beilstein-journals.org
Identifying metal-oxide bonds: In materials containing metal oxides, such as Co₃O₄ or partially oxidized nanoparticles, FT-IR can detect the characteristic metal-oxygen (M-O) stretching vibrations. For spinel-type Co₃O₄, distinct bands around 590 cm⁻¹ and 672 cm⁻¹ are attributed to Co²⁺-O (tetrahedral site) and Co³⁺-O (octahedral site) vibrations, respectively. icm.edu.pl A band for Au-O vibrations has also been reported at approximately 612 cm⁻¹. mdpi.com
Tracking synthesis reactions: The evolution of FT-IR spectra during synthesis can be used to monitor the formation of the final nanocomposite. For example, the displacement of ferrite peaks upon the addition of gold can suggest the formation of a gold shell on cobalt ferrite nanoparticles. ifg.edu.br
Interactive Table: Characteristic FT-IR Bands in Co-Au Material Analysis This table lists common functional groups and bonds analyzed by FT-IR in the study of cobalt-gold nanoparticles and their corresponding vibrational frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Co-Au Analysis |
|---|---|---|
| O-H stretch (Alcohols, Phenols) | 3200 - 3600 (broad) | Identifies hydroxyl groups from capping agents or water. mdpi.com |
| C=O stretch (Carboxylic acids, Amides) | 1600 - 1750 | Indicates presence of common capping agents; shifts upon binding. mdpi.combeilstein-journals.org |
| Co³⁺-O stretch (Octahedral) | ~672 | Confirms presence of spinel Co₃O₄ phase. icm.edu.pl |
| Co²⁺-O stretch (Tetrahedral) | ~590 | Confirms presence of spinel Co₃O₄ phase. icm.edu.pl |
| Au-O stretch | ~612 | Indicates interaction of gold with oxygen. mdpi.com |
In situ Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique capable of providing real-time, molecular-level information about reactions occurring at interfaces. rsc.org The technique relies on the massive enhancement of the Raman scattering signal from molecules adsorbed on or near nanostructured plasmonic metal surfaces, most commonly gold or silver. chinesechemsoc.org This enhancement allows for the detection of transient species and the elucidation of complex reaction mechanisms that are not observable with conventional techniques. nih.gov
For cobalt-gold materials, where gold can serve as the SERS-active component, this technique is exceptionally powerful for studying catalytic and electrochemical processes. By monitoring the vibrational spectra of reactants, intermediates, and products directly at the catalyst's surface during a reaction, a detailed mechanistic understanding can be achieved.
Key research findings using in situ SERS on cobalt-gold systems include:
Elucidating Catalytic Pathways: In the photocatalytic deoxygenation of styrene (B11656) oxide over Au-Co/ZrO₂ catalysts, SERS studies revealed that the reaction mechanism and product selectivity changed with the molar ratio of cobalt in the Au-Co alloy nanoparticles. mdpi.com This demonstrates the ability of SERS to link catalyst composition directly to its interfacial reactivity.
Identifying Electrochemical Intermediates: In the electrochemical reduction of CO₂ catalyzed by cobalt protoporphyrin on a nanostructured gold electrode, in situ SERS was used to identify key intermediate species. nih.gov By observing the appearance and disappearance of specific vibrational bands at different applied potentials, researchers could map out the reaction pathway. nih.gov
SERS provides invaluable insights into how the synergy between cobalt and gold influences interfacial chemistry, making it a critical tool for designing more efficient catalysts and electrochemical systems. mdpi.comchinesechemsoc.org
Interactive Table: Example of In Situ SERS Analysis of an Interfacial Reaction This table presents hypothetical SERS bands that could be observed during the catalytic reduction of a molecule (Analyte R-NO₂) on a Co-Au surface, illustrating how the technique tracks the reaction progress.
| Wavenumber (cm⁻¹) | Assignment | Observation |
|---|---|---|
| 1345 | ν(NO₂) - Reactant | Intensity decreases over time. |
| 1450 | ν(N=N) - Intermediate (Azoxy species) | Appears transiently during the reaction. |
| 1590 | ν(C=C) - Product (Aromatic amine) | Intensity increases over time. |
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for probing the local geometric and electronic structure of absorbing atoms within a material. acs.org It is particularly valuable for analyzing cobalt-gold compounds, as it can distinguish the oxidation states and coordination environments of both cobalt and gold. mdpi.comucl.ac.uk The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org
The XANES region, close to the absorption edge, is highly sensitive to the oxidation state and local symmetry of the absorbing atom. acs.orgnih.gov For 3d transition metals like cobalt, L-edge XAS, which involves the 2p → 3d transition, is often preferred over K-edge XAS (1s → 4p transition). mdpi.comosti.gov L-edge spectra offer better energy resolution and directly probe the 3d orbitals, providing clear, fingerprint-like multiplet structures that are sensitive to both the oxidation and spin states. mdpi.comosti.gov For instance, in studies of cobalt oxides, XANES analysis has been used to show that a lower oxidation state of cobalt can be associated with partially amorphous forms of the material. researchgate.net Similarly, in gold nanoparticles, Au L₃-edge XANES spectra can definitively identify the metallic Au(0) state. acs.org Research on corn exposed to gold demonstrated that XANES could quantify the percentage of gold in different oxidation states, showing that approximately 91% of the gold in the plant roots was reduced to Au(0), with the remainder being Au(III). scispace.com
Electrochemical Characterization Techniques
Electrochemical methods are essential for studying the redox properties, deposition processes, and stability of cobalt-gold materials, particularly in applications like catalysis and corrosion-resistant coatings.
Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox behavior and deposition mechanisms of materials. tudelft.nlmdpi.com By scanning the potential of a working electrode in an electrolyte solution, CV provides information on oxidation and reduction processes. acs.org
In the context of cobalt-gold systems, CV is frequently used to study the electrodeposition of cobalt onto gold substrates. researchgate.net A typical voltammogram for Co deposition from a CoSO₄ solution onto a gold electrode shows distinct cathodic and anodic peaks. researchgate.net During the cathodic (negative) sweep, peaks corresponding to the reduction of Co²⁺ ions and the formation of a cobalt layer on the gold surface are observed. researchgate.netmdpi.com Studies have shown that the deposition can occur in multiple steps. For example, one study identified a low cathodic peak (C1) at a small overpotential corresponding to the formation of a single monolayer of cobalt, followed by a larger peak (C2) at a higher overpotential indicating massive nucleation and growth of cobalt islands. researchgate.net
The reverse anodic (positive) sweep reveals peaks associated with the stripping or dissolution of the deposited cobalt back into the electrolyte. researchgate.net The characteristics of these peaks, such as their position and intensity, depend on factors like the electrolyte composition, pH, and potential scan rate. researchgate.netuaic.ro For instance, in acidic chloride solutions, the CV of cobalt deposition can be influenced by the competing hydrogen evolution reaction. mdpi.com When both cobalt and gold precursors are present, CV can elucidate the co-deposition process, revealing whether an alloy or a phase-separated deposit is formed. The appearance of new peaks in the voltammogram of a mixed-ion solution, different from those of the individual metals, can indicate the formation of a new compound or alloy. researchgate.net The technique is also used to assess the electrochemical activity and stability of the resulting Co-Au materials for applications such as electrocatalysis. lmaleidykla.ltresearchgate.net
Potentiodynamic polarization is a standard technique for evaluating the corrosion resistance and electrochemical stability of metals and alloys. The method involves scanning the potential of a sample and measuring the resulting current density, yielding a polarization curve from which key corrosion parameters can be determined. nih.govscispace.com
For cobalt-based alloys, this technique is crucial for assessing their performance in various environments, including simulated physiological fluids for biomedical implants. upb.ro The polarization curve provides data on the corrosion potential (Ecorr), where the rates of anodic and cathodic reactions are equal, and the corrosion current density (icorr), which is directly related to the corrosion rate. mdpi.com A more noble (positive) Ecorr and a lower icorr generally indicate better corrosion resistance. mdpi.com
Studies on Co-Cr alloys, which are often used in dental and orthopedic applications, have utilized potentiodynamic polarization to demonstrate their stable passive behavior over a wide potential range. scispace.comupb.ro The presence of a passive film, typically an oxide layer, on the alloy surface significantly reduces the corrosion rate. The quality and stability of this passive layer can be assessed by the extent of the passive region (ΔE = Epit − Ecorr) and the value of the passivation current density (ipass). mdpi.com Gold, being a noble metal, generally enhances the corrosion resistance of alloys. When alloyed with cobalt, it can lead to a lower current density in the anodic branch of the polarization curve, indicating increased stability. nih.gov The technique can also identify the pitting potential (Epit), where localized corrosion initiates, providing a measure of the material's susceptibility to this form of attack. mdpi.com
| Material | Corrosion Medium | Ecorr (V) | icorr (A/cm²) | Key Finding | Reference |
| Ni₄₀Fe₃₀Co₂₀Al₁₀ MEA | 0.5 M H₂SO₄ | -0.37 | 2.13 x 10⁻⁷ | Resistance to general corrosion is strengthened in acidic solutions. | mdpi.com |
| Ni₄₀Fe₃₀Co₂₀Al₁₀ MEA | 1 M HCl | -0.58 | 5.23 x 10⁻⁷ | Exhibits active dissolution, passivation, and transpassivation stages. | mdpi.com |
| Ni₄₀Fe₃₀Co₂₀Al₁₀ MEA | 3.5 wt.% NaCl | -1.16 | 4.90 x 10⁻⁷ | Similar electrochemical response to HCl, but more negative Ecorr. | mdpi.com |
| Co-Cr Alloy | Artificial Saliva | Noble | Low | Exhibits significant corrosion resistance, comparable to Ag-Pd alloys. | scispace.com |
| Gold-based Alloy | Artificial Saliva | More Noble | Lower than Co-Cr | Noble metals contribute positively to corrosion resistance. | nih.gov |
Magnetic Characterization Methods
The magnetic properties of cobalt-gold materials are fundamental to their use in data storage, spintronics, and biomedical applications. Techniques like SQUID and VSM are employed to measure these properties with high sensitivity.
Superconducting Quantum Interference Device (SQUID) magnetometry is an exceptionally sensitive technique for measuring the magnetic properties of materials. It is capable of detecting very small magnetic moments, making it ideal for characterizing nanomaterials. rsc.org
In the study of cobalt-gold nanoparticles, SQUID magnetometry is used to obtain hysteresis loops, which plot magnetization (M) as a function of an applied magnetic field (H). uanl.mx From these loops, critical magnetic parameters such as saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc) are determined. uanl.mxresearchgate.net For example, SQUID measurements on Au/Co nanoparticles showed ferromagnetic behavior, with a coercive field of 346 Oe at 300 K. uanl.mx In another study on Co@Au core-shell nanoparticles, the assembly exhibited a low blocking temperature (TB ≈ 3 K) and a coercive field of approximately 120 Oe at 2 K, confirming ferromagnetic behavior. rsc.org
Temperature-dependent magnetization measurements, specifically zero-field-cooled (ZFC) and field-cooled (FC) curves, are also performed using SQUID. uanl.mxtandfonline.com The ZFC/FC measurements help determine the blocking temperature, which is the temperature above which nanoparticles behave superparamagnetically. rsc.org The shape of these curves can also provide insights into interparticle interactions. rsc.org For instance, in Co@Au nanoparticles, a separation between the ZFC and FC curves at a temperature higher than the blocking temperature suggested the presence of magnetic interactions between the nanoparticles despite the protective gold shells. rsc.org
| Material | Measurement Temperature (K) | Coercivity (Hc) | Remanent Magnetization (Mr) | Saturation Magnetization (Ms) | Key Finding | Reference |
| Au/Co Nanoparticles | 300 | 346 Oe | 0.257 emu/g | 0.472 emu/g | The particles exhibit ferromagnetic behavior. | uanl.mx |
| Au/Co Nanoparticles | 10 | 796 Oe | 0.638 emu/g | - | Coercivity increases significantly at low temperatures. | uanl.mx |
| Co@Au Core-Shell NPs | 2 | ~120 Oe | - | - | Ferromagnetic behavior with a low blocking temperature (~3 K). | rsc.org |
| Co@Au Core-Shell NPs | Ambient | 10.5 mT (105 Oe) | ~20% of Ms | - | Confirmed ferromagnetic character at room temperature. | researchgate.net |
Vibrating Sample Magnetometry (VSM) is another widely used technique for characterizing the magnetic properties of materials. worldscientific.com It operates by vibrating a sample in a uniform magnetic field and detecting the induced voltage in a set of pickup coils, which is proportional to the sample's magnetic moment. aip.orgarxiv.org VSM is routinely used to measure M-H hysteresis loops for thin films and bulk samples at various temperatures. researchgate.netmdpi.com
VSM has been extensively applied to cobalt-gold thin films and nanoparticles to understand how factors like composition, thickness, and structure influence their magnetic behavior. arxiv.orgrsc.org For instance, in Au/Co/Au thin film structures, VSM measurements revealed that the magnetic easy axis is predominantly oriented perpendicular to the sample surface. arxiv.org It was also shown that increasing the thickness of a gold buffer layer led to a clear increase in the coercivity of the cobalt film. arxiv.org In another study on hybrid Au-Co nanorods, VSM analysis demonstrated that the magnetic properties increased as the concentration of cobalt cluster seeds used in their synthesis increased. rsc.org
VSM is also capable of determining how processing, such as annealing, affects magnetic properties. For AuCo alloys, VSM showed that thermal treatment leads to an increase in coercivity. mdpi.com Similarly, for as-deposited AuₓCo₁₋ₓ nanoparticles, VSM revealed a departure from traditional ferromagnetism toward "wasp-waisted" hysteresis loops, a phenomenon attributed to the formation of magnetic vortices, which changed to standard ferromagnetic behavior after annealing. researchgate.net
| Material | Measurement Condition | Key Magnetic Property / Finding | Reference |
| Auₓ/Pt/Co/Au Films | Out-of-plane field, 300K | Coercivity increases with increasing Au buffer layer thickness. | arxiv.org |
| Au-Co Nanorods | Room Temperature | Magnetic properties increase with increasing Co dopant concentration. | rsc.org |
| AuCo Alloy | Room Temperature | Thermal treatment after synthesis increases coercivity. | mdpi.com |
| AuₓCo₁₋ₓ Thin Films | As-deposited | Solid solution with 72 at% Au is superparamagnetic. | researchgate.net |
| Co Thin Films | Room Temperature | Possess relatively high saturation magnetization and strong in-plane uniaxial magnetic anisotropy. | worldscientific.comresearchgate.net |
Ferromagnetic Resonance (FMR)
Ferromagnetic Resonance (FMR) is a powerful technique for characterizing the magnetic properties of cobalt-gold materials. In FMR, a sample is subjected to a static magnetic field and a perpendicular, small-amplitude microwave magnetic field. By measuring the absorption of the microwave radiation as a function of the static magnetic field, detailed information about the magnetic anisotropy, magnetization, and damping parameters of the material can be obtained. aip.orgamu.edu.pl
Studies on cobalt-gold thin films have utilized FMR to investigate how magnetic properties change with the concentration of cobalt. For instance, in Co(x)Au(1-x) thin film alloys grown on silicon substrates, FMR measurements have shown that the effective magnetic anisotropy gradually increases with the cobalt concentration. tubitak.gov.trresearchgate.net These studies often involve measurements in two different geometries: one where the DC magnetic field is parallel to the film plane and another where it is perpendicular. tubitak.gov.trresearchgate.net
In Au/Co multilayers, FMR spectra with the static magnetic field parallel to the film plane have identified a main resonance mode and a higher-field mode. capes.gov.br This is interpreted as a result of the differing magnetic environments of the outermost cobalt layers compared to the internal cobalt layers. capes.gov.br Furthermore, FMR has been instrumental in revealing interface-induced anisotropy in these multilayer systems. capes.gov.br The strong dependence of magnetic properties, such as the ratio of remanence to saturation magnetization and coercivity, on the thickness of the gold layers has been linked to the effects of interlayer exchange coupling. capes.gov.br
| Co/Au Concentration (x / 1-x) | Magnetization (M) (kA/m) | Effective Anisotropy (Keff) (105 J/m3) | Axial Anisotropy (Kax) (104 J/m3) |
|---|---|---|---|
| 0.25 / 0.75 | 3.183 | –0.01 | 0.09 |
| 0.33 / 0.67 | 20.690 | –0.35 | 0.72 |
| 0.40 / 0.60 | 25.464 | –1.75 | 6.79 |
| 0.48 / 0.52 | 32.626 | –2.55 | 2.01 |
| 0.61 / 0.39 | 35.014 | –2.95 | 2.30 |
X-ray Magnetic Circular Dichroism (XMCD)
X-ray Magnetic Circular Dichroism (XMCD) is an element-specific and site-sensitive spectroscopic technique that provides detailed insights into the magnetic properties of materials at the atomic level. ucdavis.edutandfonline.com It involves measuring the difference in the absorption of left and right circularly polarized X-rays in a magnetic material. springernature.com This technique is particularly valuable for studying complex systems like cobalt-gold alloys and multilayers, as it can distinguish the magnetic contributions of each element. ucdavis.eduaip.org
XMCD has been employed to investigate the microscopic origins of magnetic anisotropy in cobalt-gold systems. ucdavis.eduaip.org For instance, in Au/Co/Au sandwich structures, XMCD studies have explored the thickness-dependent electronic and magnetic properties of the cobalt layer. ucdavis.edu These experiments can probe the local anisotropy of charge, spin, and orbital angular momentum around the cobalt atoms. ucdavis.edu The results are often compared with electronic structure calculations to develop a deeper understanding of the magnetocrystalline anisotropy. ucdavis.edu
A key capability of XMCD is the application of sum rules, which allow for the separate determination of the spin and orbital magnetic moments of a specific element. tandfonline.comubc.ca This has been crucial in understanding the magnetic behavior of cobalt in various gold-based nanostructures. For example, XMCD has been used to study the magnetic moments of cobalt clusters on a gold (111) surface. uni-muenchen.de Furthermore, in Pt/Co/Au trilayers, XMCD at the Co K-edge has been used to study modifications of magnetic properties induced by ion irradiation. researchgate.net
The technique is also sensitive to the interface between different materials. Studies on Fe-Co/Cu3Au(001) interfaces have used XMCD to probe the induced magnetization in the non-magnetic copper and gold atoms due to their proximity to the ferromagnetic layers. cdmf.org.br This demonstrates the power of XMCD in revealing subtle magnetic effects at interfaces, which are critical for the performance of spintronic devices. cdmf.org.br
| Element | Structure | 3d Spin Magnetic Moment (μB/atom) | Orbital Magnetic Moment (μB/atom) |
|---|---|---|---|
| Fe | Structure 1 | 2.55 ± 0.13 | 0.14 ± 0.02 |
| Structure 2 | 2.61 ± 0.13 | 0.15 ± 0.02 | |
| Co | Structure 1 | 1.65 ± 0.08 | 0.18 ± 0.02 |
| Structure 2 | 1.71 ± 0.09 | 0.20 ± 0.02 | |
| Cu* | Structure 1 | 0.010 ± 0.002 | 0.001 ± 0.001 |
| Structure 2 | 0.008 ± 0.002 | 0.001 ± 0.001 |
Advanced Surface Probes
Atom-Resolved Scanning Tunneling Microscopy (STM) for Atomic-Scale Structure
Atom-resolved Scanning Tunneling Microscopy (STM) is an indispensable tool for visualizing and understanding the atomic-scale structure of cobalt-gold materials. ibm.comlibretexts.org This technique operates by scanning a sharp metallic tip over a conductive surface at a very small distance, allowing for the imaging of individual atoms. ibm.com
In the context of cobalt-gold systems, STM has been used extensively to study the initial stages of cobalt growth on gold single-crystal surfaces, such as Au(111). acta-microscopica.orgsinica.edu.tw These studies have revealed that the morphology and distribution of cobalt can be precisely controlled, ranging from epitaxial layer growth to the formation of randomly distributed clusters, depending on the electrochemical deposition potential. acta-microscopica.org STM images show that at room temperature, cobalt atoms preferentially nucleate at the kink sites of the reconstructed Au(111) surface, forming hexagonal close-packed (hcp) islands. sinica.edu.tw As more cobalt is deposited, these islands coalesce to form a continuous film. sinica.edu.tw
The high resolution of STM allows for the detailed characterization of these cobalt nanostructures. For example, the size of the cobalt clusters has been shown to be strongly dependent on the deposition potential. acta-microscopica.org In-situ STM studies have provided real-time observations of the growth process, revealing the formation of biatomic islands that rapidly cover the gold surface, followed by a layer-by-layer growth mechanism under certain potential regimes. researchgate.net These studies have also identified the formation of a hexagonal Moiré pattern, indicating that the cobalt grows epitaxially but not pseudomorphically on the Au(111) surface due to the lattice mismatch. researchgate.net
Furthermore, STM has been instrumental in characterizing the structure of cobalt nanoislands on Au(111), showing that they tend to aggregate at step edges and dislocation sites. sinica.edu.tw The apparent height and width of these islands can be measured with high precision. sinica.edu.tw By combining STM with scanning tunneling spectroscopy (STS), the electronic properties of these cobalt nanoislands can also be investigated. sinica.edu.tw
| Deposition Condition/Parameter | Observed Structure/Morphology | Key Findings |
|---|---|---|
| Electrochemical Deposition Potential | Epitaxial layers or randomly distributed clusters | Morphology is controllable by applied potential. acta-microscopica.org |
| Room Temperature Deposition | Hexagonal close-packed (hcp) islands at kink sites | Islands coalesce with increasing coverage. sinica.edu.tw |
| Deposition Potential < -1.2 VMSE | 2D growth with initial biatomic islands | Followed by layer-by-layer growth. researchgate.net |
| Deposition Potential > -1.2 VMSE | 3D growth with multilayer islands | Formation of large islands with flat tops. researchgate.net |
| Co Deposition from CoCl2 in BMIBF4 | Monoatomic-height Co clusters (2-3 nm diameter) | Develop into size-confined islands (3-4 nm). tandfonline.com |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a material. phi.comcarleton.edu The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. phi.com These ejected ions are then analyzed based on their mass-to-charge ratio, determined by measuring their time of flight to a detector. carleton.edu
For cobalt-gold materials, ToF-SIMS is particularly useful for characterizing the surface composition and the distribution of elements within thin films and at interfaces. mdpi.com With a typical analysis depth of approximately 1 nanometer, ToF-SIMS can precisely identify the elemental makeup of the surface. phi.com This is crucial for verifying the purity of the layers, detecting any surface contamination, and analyzing the intermixing of cobalt and gold at their interface.
The capabilities of ToF-SIMS extend to three-dimensional analysis. By combining the high-resolution imaging capabilities with ion sputtering to sequentially remove surface layers, a 3D chemical map of the material can be constructed. ceitec.eu This allows for the visualization of the elemental distribution not just on the surface but also as a function of depth. For example, in a study of cobalt seed layer corrosion in through-silicon-vias, ToF-SIMS was used to visualize the distribution of cobalt before and after an electroplating process. mdpi.com
In the analysis of nanostructures, such as gold nanoparticles on a substrate, ToF-SIMS with cluster ion sources (e.g., Bi3+) can provide information about the local chemical environment. acs.org For instance, the detection of specific cluster ions, like AuSi+ in the case of gold nanoparticles on a silicon substrate, can indicate chemical interactions and the formation of new compounds at the interface upon annealing. acs.org This ability to detect molecular fragments and clusters makes ToF-SIMS a powerful tool for understanding the chemical nature of the interface between cobalt and gold, or between a cobalt-gold structure and its substrate. acs.org
| Capability | Description | Application to Cobalt-Gold Systems |
|---|---|---|
| High Surface Sensitivity | Analysis depth of ~1 nm. phi.com | Detecting surface contaminants and analyzing the composition of the top monolayer. |
| Elemental and Molecular Information | Detects both individual elements and molecular fragments. phi.com | Identifying Co and Au, as well as potential oxides, carbides, or other surface species. Analyzing Co-Au cluster formation. |
| High Lateral Resolution | Sub-micrometer spatial resolution. phi.com | Mapping the lateral distribution of Co and Au on the surface, imaging nanoparticles or patterned structures. |
| Depth Profiling | Combines sputtering with analysis to probe into the material. ceitec.eu | Characterizing the thickness and composition of Co and Au layers, and analyzing the interface between them. |
| 3D Chemical Imaging | Reconstructs a three-dimensional chemical map of the analyzed volume. ceitec.eu | Visualizing the 3D structure and composition of Co-Au nanostructures. |
| Cluster Ion Analysis | Detection of secondary cluster ions (e.g., AuSi+). acs.org | Probing the chemical bonding and interactions at the Co-Au interface or with the substrate. |
Theoretical and Computational Investigations of Cobalt Gold Systems
First-Principles Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. It has been extensively applied to Co-Au materials to elucidate their fundamental characteristics.
The d-band model, often used in conjunction with DFT, provides a framework for understanding trends in reactivity and bond formation at transition-metal surfaces. pnas.org For Co-Au systems, the position of the d-band center is a crucial descriptor that correlates with the adsorption energies of various molecules. pnas.org The charge distribution at the interface between cobalt and gold is also a critical aspect, with electronegativity differences driving charge transfer between the two elements. northwestern.edu This charge transfer influences the formation energy of the alloy and its subsequent chemical behavior. northwestern.edu
Some DFT studies have explored the electronic structure of Co-Au nanoparticles, revealing that properties can be tuned by controlling the composition and atomic arrangement. For instance, in core-shell nanoparticles, the electronic structure can be significantly different from that of random alloys. researchgate.net
| Key Finding | Investigated System | Method | Reference |
| Hybridization between Co 3d and Au 5d orbitals | Co/Au interfaces and alloys | DFT | core.ac.ukresearchgate.net |
| Correlation of d-band center with adsorbate binding energies | Transition-metal surfaces including Au | DFT (d-band model) | pnas.org |
| Charge transfer due to electronegativity differences | General alloys, applicable to Co-Au | DFT | northwestern.edu |
| Tunable electronic properties in nanoparticles | Co-Au core-shell nanoparticles | Self-consistent tight-binding (based on DFT) | researchgate.net |
DFT calculations are crucial for identifying the active sites and understanding the mechanisms of catalytic reactions on Co-Au surfaces. The reactivity of these surfaces is strongly dependent on the local atomic arrangement and electronic structure. pnas.org Low-coordinated atoms, such as those at corner and edge sites of nanoparticles, often exhibit enhanced reactivity due to their unique electronic properties. osti.govacs.org
For example, in CO oxidation, DFT studies have shown that the adsorption energies of CO and O₂ are key descriptors for catalytic activity. acs.org The presence of gold can modify the electronic structure of cobalt, influencing the binding of reactants and reaction intermediates. rsc.org DFT calculations can help pinpoint the most favorable sites for reactant adsorption and dissociation. For instance, some studies suggest that edge sites on gold nanoparticles are particularly active for CO₂ reduction. acs.org However, other work on larger, more realistic nanoparticle models indicates that corner sites may be the most active for this reaction on gold. acs.org The specific geometry of bimetallic ensembles, such as Pd dimers on a Au(111) surface, has been shown to be highly active for CO oxidation. aip.org
The interaction with the support material can also play a significant role. DFT has been used to study cobalt oxide nanoislands on gold substrates, revealing that the gold support can induce structural changes and alter the oxidation state of cobalt, which in turn affects catalytic activity. lu.se
The transfer of charge at the interface between cobalt and gold is a fundamental process that governs many of their combined properties. DFT calculations provide a detailed picture of this charge redistribution. core.ac.uk When cobalt and gold are brought into contact, a charge transfer occurs, which can be quantified by analyzing the electron density difference. core.ac.uk
Studies on thiol-terminated molecules adsorbed on cobalt and gold surfaces have shown that the charge transfer is more significant for cobalt, leading to stronger bonding. core.ac.uk This increased charge transfer at the thiol/cobalt interface results in a larger interface dipole and a greater shift in the molecular orbital energy levels compared to gold. core.ac.uk
In the context of photocatalysis, interfacial charge transfer is critical for separating photoexcited electron-hole pairs. rsc.org The formation of a Schottky or ohmic junction at the Co-Au interface can facilitate this separation and enhance photocatalytic efficiency. rsc.org DFT can model the energy band alignment at the interface, which is a key factor controlling the direction and efficiency of charge transfer. rsc.org For instance, in layered cobalt oxide nanoislands on a gold substrate, DFT calculations have revealed that charge transfer from the gold can facilitate the conversion of Co²⁺ to Co³⁺ by enabling oxygen incorporation at the interface. lu.se
Understanding the nucleation and growth of Co-Au nanoparticles is essential for controlling their size, shape, and structure. First-principles calculations can provide atomistic insights into these complex processes. The classical LaMer model describes particle formation as a sequence of nucleation, growth, and, in some cases, coarsening. rsc.org
DFT can be used to calculate the surface energies of different crystal facets and the adhesion energies between the growing nanoparticle and a substrate, which are critical parameters in nucleation theories. By modeling small clusters, DFT can help identify the "magic number" clusters that are particularly stable and may act as seeds for further growth.
While direct, large-scale simulation of nanoparticle growth from first principles is computationally expensive, DFT can provide crucial energetic data for coarser-grained models like kinetic Monte Carlo (KMC) simulations. rsc.org For instance, DFT calculations can determine the energy barriers for atomic diffusion on nanoparticle surfaces, which are then used as input for KMC simulations to model the growth process over longer timescales. rsc.org Studies have combined DFT with dissipative particle dynamics (DPD) to investigate the role of surfactants in controlling the nucleation and growth of gold nanoparticles. nih.gov
Molecular Dynamics Simulations for Nanoparticle Evolution and Growth
Molecular dynamics (MD) simulations are a powerful tool for studying the time evolution of atomistic systems, making them well-suited for investigating the dynamic processes of nanoparticle formation and structural evolution. researchgate.net Unlike static DFT calculations, MD can capture the real-time dynamics of atoms, providing insights into nanoparticle melting, sintering, and shape changes. researchgate.netacs.org
MD simulations of Co-Au nanoparticles have been used to study their thermal stability. acs.org For example, simulations have shown that Co@Au core-shell nanoparticles exhibit a two-stage melting process, whereas Co@Pt nanoparticles melt concurrently. acs.org These simulations often employ atomistic potentials, such as those derived from the embedded-atom method (EAM) or the second-moment approximation to the tight-binding model, which are parameterized to reproduce experimental or DFT-calculated properties. researchgate.netdata.csiro.au
The growth of nanoparticles can also be modeled using MD. By simulating the deposition of atoms onto a pre-existing seed or the aggregation of smaller clusters, MD can reveal the atom-by-atom pathways of nanoparticle evolution. researchgate.net These simulations have shown that growth can be a highly non-equilibrium process, leading to complex structures. researchgate.net A dataset of over 156,000 Co-Au nanoparticle configurations, relaxed using MD simulations, has been made publicly available for data-driven studies. data.csiro.au
Micromagnetic Simulations for Magnetic Properties and Anisotropy
Micromagnetic simulations are employed to study the magnetic properties of materials at a length scale that is larger than individual atoms but smaller than the bulk device. This method treats the material as a continuum of magnetization and solves the Landau-Lifshitz-Gilbert equation to determine the magnetic behavior.
For instance, a study on CoₓAu₁₋ₓ thin films combined experimental ferromagnetic resonance (FMR) measurements with micromagnetic simulations based on the Metropolis algorithm. tubitak.gov.trresearchgate.nettubitak.gov.tr The simulations revealed that the effective magnetic anisotropy increases with the cobalt concentration. tubitak.gov.trresearchgate.nettubitak.gov.tr Furthermore, an in-plane axial anisotropy was found to be enhanced at a Co concentration of approximately 40%, which corresponds to an optimal cluster size and separation. tubitak.gov.trresearchgate.nettubitak.gov.tr The simulations also helped to correlate the observed magnetic properties with the microstructure, such as the segregation and coalescence of Co clusters. tubitak.gov.trresearchgate.nettubitak.gov.tr
Micromagnetic simulations are also valuable for understanding magnetization reversal processes in patterned nanostructures, such as networks of Co wires. whiterose.ac.uk These simulations can elucidate the competition between intrinsic uniaxial anisotropy and shape anisotropy induced by the nanostructuring. whiterose.ac.uk
| Simulation Parameter | Finding | Co-Au System | Reference |
| Co Concentration (x) | Effective magnetic anisotropy increases with x. | CoₓAu₁₋ₓ thin films | tubitak.gov.trresearchgate.nettubitak.gov.tr |
| Co Concentration (~40%) | Enhanced in-plane axial anisotropy. | CoₓAu₁₋ₓ thin films | tubitak.gov.trresearchgate.nettubitak.gov.tr |
| Hole Width in Network | Coercivity increases with hole width. | Co network nanostructures | whiterose.ac.uk |
| Anisotropy Variation | Model accurately captures magnetic response to thermal fluctuations. | 3D nanowire networks | rsc.org |
Thermodynamic Modeling of Phase Equilibria and Chemical Processes
Thermodynamic modeling is a powerful tool for describing the phase stability and chemical reactions within the Co-Au system and its more complex derivatives. The CALPHAD (CALculation of PHAse Diagrams) technique is a prominent method used for this purpose. researchgate.net This approach involves developing thermodynamic models for each phase and optimizing model parameters using experimental data and first-principles calculations.
The CALPHAD method allows for the prediction of phase diagrams, which are graphical representations of the stable phases of a material at different temperatures, pressures, and compositions. For instance, in the binary Co-Au system, a eutectic reaction is a key feature. researchgate.net Thermodynamic assessments have been performed on the Au-Co-Sn ternary system, where the models for the liquid, face-centered cubic (fcc), hexagonal close-packed (hcp), and body-centered tetragonal (bct) solution phases were developed. researchgate.net These models are essential for understanding the interactions between cobalt, gold, and other elements in multicomponent alloys. researchgate.netnist.gov
The reliability of these predictions in complex, multicomponent systems heavily depends on the accuracy of the descriptions of the constituent binary and ternary subsystems. nist.gov For example, thermodynamic modeling has been instrumental in understanding the behavior of Co-Au in systems containing other elements like tin (Sn), molybdenum (Mo), and copper (Cu). researchgate.netnist.govdoi.orgresearchgate.net In the Au-Co-Sn system, the thermodynamic parameters were optimized to reproduce measured phase equilibria, enabling the calculation of isothermal sections and liquidus projections. researchgate.net
Thermodynamic modeling is not limited to phase diagrams; it also extends to the chemical processes involved in materials synthesis and degradation. For instance, it can be used to predict the conditions necessary for the formation of specific alloys or to understand the dissolution and precipitation of phases during processing. By combining thermodynamic databases with software that minimizes the Gibbs energy, researchers can simulate the equilibrium state of a complex chemical system under various conditions. chimicatechnoacta.rumdpi.com This is particularly valuable in fields like pyrometallurgy and the design of functional materials where precise control over the material's composition and phase is critical. chimicatechnoacta.rue3s-conferences.org
Table 1: Invariant Reactions in the Au-Co Binary System
| Reaction | Composition (at.% Co) | Temperature (K) | Type |
| L ↔ (Au) + αCo | 24.8 | 1269.5 | Eutectic |
This table is based on data from a thermodynamic assessment of the Au-Co binary system. researchgate.net
Quantum Chemical Approaches to Material Design
Quantum chemical approaches, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure and bonding in cobalt-gold materials, which is essential for rational material design. acs.org These methods allow for the in silico (computer-based) design and screening of new materials with desired properties, reducing the time and cost associated with experimental trial-and-error approaches. aip.orgntnu.edu.tw
One of the key applications of quantum chemistry in the Co-Au system is in the design of catalysts. By calculating the adsorption energies of reactant molecules on different surface sites of Co-Au nanoparticles, researchers can predict the catalytic activity and selectivity. rsc.org For example, DFT calculations have been used to investigate the adsorption of molecules like carbon monoxide (CO) on Au-Co alloy nanoparticles. mdpi.comd-nb.info These studies have shown that the electronic interaction between cobalt and gold can significantly modify the catalytic properties compared to the pure metals. The underlying cobalt atoms can influence the reactivity of the gold surface atoms, and vice versa. rsc.org
Quantum chemical simulations are also employed to investigate the formation and stability of different nanostructures, such as core-shell and alloyed nanoparticles. acs.orgresearchgate.net By calculating the total energies of various atomic arrangements, it is possible to predict the most stable configuration. For instance, studies have shown that for Au-Rh nanoalloys, Rh-core/Au-shell structures are energetically favorable. rsc.org This information is crucial for designing synthetic strategies to produce nanoparticles with a specific morphology and, consequently, tailored optical, magnetic, and catalytic properties.
Furthermore, quantum chemical methods are used to explore the mechanisms of chemical reactions at the atomic level. acs.org This includes identifying reaction pathways, calculating activation barriers, and characterizing transition states. Such detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing more efficient catalysts. The combination of quantum chemical calculations with experimental techniques provides a powerful approach to understanding and designing advanced cobalt-gold materials. ntnu.edu.tw
Table 2: Calculated Adsorption Energies of CO on Different Catalytic Surfaces
| System | Adsorption Site | Adsorption Energy (eV) |
| Au(111) | atop | -0.02 |
| Au(111) | bridge | 0.06 |
| Au(211) | atop | -0.32 |
| Au(211) | bridge | -0.31 |
| Au₁₃ cluster | - | -0.88 |
| Rh₃₈ cluster | - | -2.15 |
| Rh₇₉ cluster | bridge | -2.40 |
| Au₁₉Rh₆₀ (RhcoreAushell) | - | -2.12 |
This table presents a compilation of DFT-calculated CO adsorption energies on various gold, rhodium, and bimetallic gold-rhodium surfaces and clusters, illustrating the effect of structure and composition on catalytic activity. rsc.org
Structure Property Relationships in Cobalt Gold Materials
Microstructure and Nanostructure Effects on Properties
The arrangement of atoms and grains within cobalt-gold materials dictates their response to external stimuli. From the strength and hardness to unique functionalities derived from specific morphologies, the microstructure is the key determinant of performance.
The mechanical strength of cobalt-gold alloys, like many metallic systems, is significantly influenced by grain size. A fundamental principle in metallurgy, the Hall-Petch relationship, describes how grain boundaries act as barriers to dislocation movement. quora.com Finer grains introduce a higher density of these boundaries, leading to increased hardness and yield strength. quora.com In nanocrystalline cobalt, for instance, the tensile strength can be two to three times higher than that of its conventional polycrystalline counterpart, while still retaining a notable degree of ductility. researchgate.net This principle of grain size reduction is a critical strategy for enhancing the mechanical properties of gold alloys. For jewelry applications, a fine-grained structure is desirable as it improves polishing characteristics, enhances tensile properties, and reduces the likelihood of cracking during fabrication. core.ac.uk Conversely, large grains can lead to an undesirable "orange peel" surface effect after deformation. core.ac.ukjtf.it
The addition of cobalt to gold alloys serves as an effective method for grain refinement, particularly during soft annealing after cold working. ganoksin.com This grain refining effect contributes to an increase in both hardness and tensile strength to a certain extent. ganoksin.com Studies on nanocrystalline materials have further illuminated this relationship, showing that restrictions on dislocation generation and mobility imposed by the ultrafine grain size are the dominant factors in raising strength. researchgate.net
Table 1: Effect of Grain Size on Mechanical Properties of Cobalt and its Alloys
| Material | Grain Size | Observation | Reference |
|---|---|---|---|
| Nanocrystalline Cobalt | 12 nm | 2-3 times higher hardness and tensile strength compared to polycrystalline cobalt. | researchgate.net |
| Nanocrystalline Cobalt | 35 nm | Measured hardness of 7.32 GPa and elastic modulus of 211.4 GPa. | researchgate.net |
| CoNiFe Nanocrystalline Coating | - | Significant improvement in mild steel surface hardness and tensile strength. | uitm.edu.my |
| WC-Co Alloys | 0.5 to 2.3 µm | Decrease in hardness with increasing grain size at all cobalt contents and temperatures. | csir.co.za |
Precipitation hardening, also known as age hardening, is a crucial heat treatment technique for increasing the yield strength of malleable materials, including gold-cobalt alloys. wikipedia.orgfractory.com This process relies on changes in the solid solubility of cobalt in gold with temperature to create fine particles of a cobalt-rich impurity phase. wikipedia.orgnih.gov These precipitates act as obstacles, impeding the movement of dislocations within the crystal lattice, thereby hardening and strengthening the material. wikipedia.orgnih.gov
The process typically involves solution treating the alloy at a high temperature to dissolve the cobalt within the gold matrix, followed by rapid quenching to form a supersaturated solid solution. imetllc.com Subsequent aging at a lower temperature allows for the controlled precipitation of fine, dispersed cobalt-rich particles. nih.govimetllc.com In gold-cobalt alloys containing less than 5 wt.% cobalt, studies have shown that isothermal aging below 300°C can lead to two distinct hardness peaks. The initial peak is attributed to the formation of Guinier-Preston (G.P.) zones, while the second, more significant peak is due to the growth of metastable cobalt-rich precipitates, which is the major contributor to the age-hardening effect. nih.gov For 22-carat gold alloys with 2% cobalt, an optimal age-hardening effect is observed during aging at 300°C, resulting in a peak hardness of 260-270 HV1 after one hour. d-nb.info
Table 2: Hardness in Au-Co Alloys via Precipitation Hardening
| Alloy Composition | Heat Treatment | Peak Hardness | Reference |
|---|---|---|---|
| Au with < 5 wt.% Co | Isothermal aging below 250 or 300°C | Two hardness peaks observed | nih.gov |
| 22ct Au with 2% Co (Cu-rich) | Solution annealed at 850°C, aged at 300°C for 1h | 260-270 HV1 | d-nb.info |
| 22ct Au with 2% Co (Ag-rich) | Solution annealed at 850°C, aged at 300°C for 1h | 260-270 HV1 | d-nb.info |
| 22ct Au with 1.5% Co | Solution annealed at 850°C, aged at 300°C | ~235 HV1 | researchgate.net |
The functionality of cobalt-gold materials can be dramatically altered by controlling their morphology at the nanoscale. One of the most prominent examples is the synthesis of hollow gold nanostructures, where cobalt nanoparticles play a critical role as sacrificial templates. nih.govnju.edu.cn This process typically involves the galvanic replacement reaction between cobalt nanoparticles and a gold salt solution. nju.edu.cnusm.my The cobalt core is oxidized and dissolves, leaving behind a hollow gold shell. nih.govnih.gov
The shape of the resulting hollow gold nanostructure is dictated by the shape of the initial cobalt template. nih.gov This method has been successfully employed to create a variety of morphologies, including:
Hollow gold nanospheres: These are synthesized using spherical cobalt nanoparticles as templates and have tunable surface plasmon resonance (SPR) absorption in the near-infrared (NIR) region, making them highly desirable for biomedical applications such as photothermal ablation therapy. nju.edu.cngoogle.com
Gold nanorings: These can also be created using a cobalt nanoparticle-templated approach. nih.gov
The synthesis of these hollow structures is a clear demonstration of morphology-dependent functionality. The hollow interior and the thin gold shell give rise to unique optical properties that are not present in solid gold nanoparticles. nih.gov These bimetallic hollow spheres, containing residual magnetic cobalt in the shell, also hold potential for applications in reusable catalysts and optical sensors. usm.my
Tailoring Magnetic Properties through Composition and Structure
The magnetic behavior of cobalt-gold materials is not intrinsic but can be precisely engineered by manipulating their composition and internal structure. This tunability is key to their application in spintronics and magnetic storage media.
Magnetic anisotropy, the directional dependence of a material's magnetic properties, is a critical parameter in cobalt-gold systems. The effective magnetic anisotropy in Co-Au thin films can be gradually increased by raising the cobalt concentration. researchgate.netscispace.com This is because the magnetic properties of the Co-Au system increasingly resemble those of pure cobalt as the cobalt content (x) increases. scispace.com
The formation, segregation, and coalescence of cobalt clusters within the gold matrix, driven by the cobalt concentration, strongly affect the magnetic properties. researchgate.net Studies using ferromagnetic resonance (FMR) have shown that an in-plane axial anisotropy exists in these films, which is enhanced at a cobalt concentration of approximately 40%. researchgate.netscispace.com This enhancement corresponds to an optimal cobalt cluster size and inter-cluster separation. researchgate.net
In Au/Co/Au thin film structures, it has been demonstrated that the perpendicular orbital magnetic moment is significantly larger than the in-plane moment at the Co/Au interface. aps.org This interfacial anisotropy is a key contributor to the perpendicular magnetic anisotropy observed in these systems. aps.org Furthermore, density functional theory (DFT) calculations on AuCo nanoparticles have shown that while a core-shell icosahedral morphology is energetically favorable, the magnetic properties, including magnetic anisotropy, are significantly improved in L10 ordered structures. cardiff.ac.uk Even in freestanding Au/Co nanowires, a giant magnetic anisotropy can emerge due to the strong spin-orbit interaction between gold and cobalt atoms. aip.org
Table 3: Magnetic Anisotropy in Co-Au Thin Films as a Function of Composition
| Co/Au Concentration | Magnetization (M in kA/m) | Perpendicular Anisotropy (K⊥ in 10⁴ J/m³) | In-plane Anisotropy (K∥ in 10⁴ J/m³) | Reference |
|---|---|---|---|---|
| 0.25 / 0.75 | 3.183 | -0.01 | 0.09 | researchgate.net |
| 0.33 / 0.67 | 20.690 | -0.35 | 0.72 | researchgate.net |
| 0.40 / 0.60 | 25.464 | -1.75 | 6.79 | researchgate.net |
| 0.48 / 0.52 | 32.626 | -2.55 | 2.01 | researchgate.net |
| 0.61 / 0.39 | 35.014 | -2.95 | 2.30 | researchgate.net |
The magnetic hardness of a material, characterized by its coercivity (the resistance to demagnetization), is strongly influenced by the microstructure. In cobalt-gold alloys, the precipitation of cobalt-rich phases not only affects the mechanical hardness but also plays a crucial role in determining the magnetic properties. The shape, size, and distribution of these magnetic precipitates within the non-magnetic gold matrix are critical factors.
The coercivity and crystallite size in nanocrystalline cobalt have been shown to exhibit a similar pattern of diminution with changes in processing parameters, indicating a strong link between the microstructure and magnetic hardness. researchgate.net The magnetic properties of Co-Au nanostructures are influenced by the size of the Co particles and their separation within the Au matrix. asme.org For magnetic nanoparticles, parameters such as coercivity and the maximum energy product are observed to be dependent on particle size. nih.gov
Core-Shell Architecture Effects on Magnetic Response and Stability
The architecture of cobalt-gold (Co-Au) nanomaterials, particularly in a core-shell configuration, significantly influences their magnetic properties and chemical stability. A gold shell provides a protective layer that can prevent the oxidation of the cobalt core, which would otherwise lead to a degradation of its magnetic characteristics. This encapsulation is crucial as cobalt nanoparticles are susceptible to oxidation. The gold coating effectively preserves the magnetic integrity of the cobalt core.
The magnetic behavior of Co-Au core-shell nanoparticles is intricately linked to their size and the thickness of the gold shell. Research has demonstrated that the magnetic properties, such as saturation magnetization and coercivity, can be enhanced through controlled synthesis and post-processing techniques like annealing. For instance, annealing can lead to an increase in crystallinity, which in turn improves the magnetic response.
A key parameter in these core-shell systems is the intrinsic blocking temperature, which is the temperature above which the nanoparticles transition from a ferromagnetic to a superparamagnetic state. In one study, Co-Au nanoparticles exhibited an intrinsic blocking temperature of 45 K before annealing and 40 K after annealing, as determined by zero field cooled-warmed (ZFC-W) curves.
Table 1: Magnetic Properties of Co-Au Core-Shell Nanoparticles
| Sample State | Average Shell Thickness (nm) | Intrinsic Blocking Temperature (K) |
|---|---|---|
| Before Annealing | 4-5 | 45 |
| After Annealing | 4-5 | 40 |
The synthesis method, such as the reverse-micelle microemulsion technique, allows for precise control over the nanoparticle size by adjusting parameters like the water-to-surfactant ratio. This control is essential for tailoring the magnetic properties for specific applications. Transmission electron microscopy and energy-dispersive X-ray spectroscopy are critical techniques to confirm the formation of the core-shell structure and to measure the shell thickness, which is typically observed to be in the range of 4-5 nm.
Spin Reorientation Transition Effects in Multilayers
In multilayered structures of cobalt and gold, a phenomenon known as spin reorientation transition (SRT) can be observed. This transition involves a change in the preferred direction of magnetization, or the "easy axis," from perpendicular to the plane of the layers to in-plane. The SRT is primarily driven by the thicknesses of the individual cobalt and platinum layers in Co/Pt multilayers, a system that shares similarities with Co/Au multilayers.
The magnetic anisotropy of these multilayers is a balance between different energy contributions. A negative first-order uniaxial anisotropy constant (K₁) and a positive second-order uniaxial anisotropy constant (K₂) are indicative of a canted magnetic state, which is a key feature of the spin reorientation transition. This transition does not occur abruptly but rather through a state of canted magnetization.
The investigation of these magnetic properties is often carried out using techniques like the magneto-optic Kerr effect (MOKE). The polar Kerr hysteresis loops of multilayers undergoing SRT exhibit a shape that is associated with domain decay. Furthermore, the in-plane magnetization shows a partial switching behavior, which is explained by the switching between canted states with opposing in-plane magnetization components. This complex magnetic behavior is a direct consequence of the layered structure and the interplay of anisotropies at the interfaces and within the magnetic layers.
Engineering Optical and Plasmonic Responses
Tuning Localized Surface Plasmon Resonance (LSPR) via Size, Shape, and Composition
The optical properties of cobalt-gold nanomaterials are dominated by the phenomenon of Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of conduction electrons in response to incident light. The characteristics of this resonance, particularly its frequency, can be precisely tuned by controlling the physical and chemical properties of the nanoparticles.
The size of the nanoparticles is a primary factor in determining the LSPR. As the size of gold nanoparticles changes, the LSPR peak shifts. For instance, increasing the particle volume in spherical gold nanoparticles leads to an increase in the ratio of plasmon scattering to absorption.
The shape of the nanostructures also plays a crucial role. Gold nanorods, for example, exhibit two distinct LSPR peaks corresponding to the transverse and longitudinal oscillation of electrons. The longitudinal plasmon resonance is highly sensitive to the aspect ratio (length/width) of the nanorods. By synthetically controlling the aspect ratio, the LSPR frequency of the long-axis mode can be tuned from the visible to the near-infrared region of the electromagnetic spectrum. mdpi.com Similarly, silica (B1680970) core-gold nanoshells allow for tuning of the plasmon resonance frequency by altering the shell thickness relative to the core size. mdpi.com
The composition of the nanoparticles provides another avenue for tuning the LSPR. In core-shell nanoparticles, the nature of both the core and the shell materials, as well as their relative dimensions, will influence the plasmonic response. For example, the LSPR of gold nanoparticles can be shifted by surface modifications, such as passivation with ligand molecules or by charge injection from electron donors. arxiv.org
Table 2: LSPR Tuning in Gold Nanostructures
| Nanostructure Type | Tuning Parameter | Effect on LSPR |
|---|---|---|
| Gold Nanorods | Increasing Aspect Ratio | Redshift of Longitudinal LSPR Peak |
| Silica Core-Gold Nanoshells | Changing Shell Thickness/Core Size Ratio | Tunable from Visible to Near-Infrared |
| Spherical Gold Nanoparticles | Increasing Particle Volume | Increased Scattering to Absorption Ratio |
| Charged Gold Nanoparticles | Electron Injection | Blueshift of LSPR |
| Ligand-Passivated Gold Nanoparticles | Surface Passivation | Redshift of LSPR |
Interfacial Plasmonic Enhancement Phenomena
The interface between gold and cobalt-based materials can give rise to plasmonic enhancement effects, which are of significant interest for applications in catalysis and electrochemistry. When plasmonic gold nanostructures are in close proximity to a catalytically active material like cobalt oxyhydroxide, the strong electromagnetic fields generated at the gold surface upon plasmon excitation can enhance the catalytic performance.
This enhancement is attributed to two main mechanisms: a photothermal effect and the generation of energetic charge carriers (hot electrons and holes). The photothermal effect involves the conversion of light into heat, which can accelerate the reaction rates at the interface. The energetic charge carriers, on the other hand, can be transferred to the adjacent catalyst, altering its electronic state and promoting chemical reactions.
Studies on plasmon-mediated oxygen evolution reaction (OER) at the interface of gold and cobalt oxyhydroxide have shown that a direct interface between the plasmonic gold electrode and the electrocatalyst is more effective in facilitating the transfer of energetic holes than randomly adsorbed gold nanoparticles. scispace.comresearchgate.net The degree of enhancement can also depend on the applied electrochemical potential, with plasmonic enhancements being less significant at more anodic potentials where the OER rate is already high. scispace.comresearchgate.net
Correlation between Structural Features and Electrochemical Activity
The electrochemical activity of cobalt-gold materials is strongly dependent on their structural and electronic properties at the nanoscale. The arrangement of atoms at the surface, the presence of specific crystal facets, and the electronic interactions between cobalt and gold all play a crucial role in determining the catalytic performance for reactions such as the oxygen evolution reaction (OER).
A remarkable finding is that the turnover frequency for the OER of a sub-monolayer of cobalt oxide deposited on a gold substrate can be up to 40 times higher than that of bulk cobalt oxide. Current time information in Birmingham, GB. This enhancement is attributed to an increase in the fraction of cobalt sites in the Co(IV) oxidation state, which is believed to be a key intermediate in the OER mechanism. Current time information in Birmingham, GB. The electronegativity of the substrate metal influences this effect, with the activity for cobalt oxide decreasing in the order Au > Pt > Pd > Cu > Co, which parallels the decreasing electronegativity of the substrate. Current time information in Birmingham, GB.
In metallosupramolecular ionic crystals containing both gold(I) and cobalt(III) centers, the catalase-like activity (decomposition of hydrogen peroxide) was found to be dependent on the crystal size, shape, and the arrangement of cationic and anionic species. researchgate.netsterc.org Theoretical and morphological studies revealed that the presence of cobalt(II) centers on the crystal surface, particularly their efficient exposure on the (111) crystal plane compared to the (100) plane, was crucial for the high catalytic activity. researchgate.net This highlights the importance of specific crystal facets in exposing the active sites.
Table 3: Substrate Effect on OER Activity of Cobalt Oxide
| Substrate Metal | Electronegativity (Pauling Scale) | Relative OER Activity |
|---|---|---|
| Gold (Au) | 2.54 | Highest |
| Platinum (Pt) | 2.28 | High |
| Palladium (Pd) | 2.20 | Medium |
| Copper (Cu) | 1.90 | Low |
| Cobalt (Co) | 1.88 | Lowest |
Influence of Processing Parameters on Material Properties (e.g., Heat Treatment, Deposition Conditions)
The properties of cobalt-gold materials are highly sensitive to the processing parameters employed during their synthesis and fabrication. These parameters, which include heat treatment (annealing) and deposition conditions, can significantly alter the material's structure, and consequently its magnetic, optical, and electrochemical properties.
Heat Treatment: Annealing is a thermal process that can induce changes in crystallinity, reduce structural defects, and control nanoparticle growth. In magnetic alloys, heat treatment can lead to structural relaxation and homogeneity, which in turn affects magnetic properties like saturation magnetization and coercivity. For instance, in cobalt ferrite (B1171679) nanoparticles, the particle size increases with increasing annealing temperature. This is due to the diffusion and coalescence of smaller particles into larger ones. researchgate.net The annealing temperature can also influence the electrochemical properties of materials. For example, in NiCo₂O₄ electrodes, the surface morphology and specific capacitance are dependent on the annealing temperature. mdpi.com
Deposition Conditions: For materials prepared by deposition techniques, such as electrodeposition or sputtering, the process parameters are critical in determining the final properties.
In the electrodeposition of Au-Co alloys from a non-cyanide electrolyte, the composition of the deposited film is influenced by the concentration of citric acid and the pH of the bath. scispace.com Lower citric acid concentrations are favored for creating multilayered Au/Co structures with distinct compositions in each layer. scispace.com The applied current density is another crucial parameter, with elemental gold being deposited at low current densities and a cobalt-rich alloy at high current densities. scispace.com
For thin films grown by sputtering, parameters such as the sputtering voltage can be used to tailor the magnetic properties. In Co/Pt multilayers, increasing the sputtering voltage during the growth of the cobalt layers can lead to an improved crystalline texture, resulting in larger magnetic anisotropies and increased out-of-plane coercive fields. researchgate.net
Table 4: Influence of Electrodeposition Parameters on Au-Co Alloy Composition
| Parameter | Change | Effect on Cobalt Content in Deposit |
|---|---|---|
| Current Density | Increase | Increase |
| Citric Acid Concentration | Increase | Requires higher current density for same Co content |
| pH | Decrease | Larger disparity in layer compositions |
Advanced Functional Applications of Cobalt Gold Systems
Catalytic and Electrocatalytic Applications
Cobalt-gold systems have demonstrated remarkable efficacy as catalysts and electrocatalysts in several critical chemical transformations. The interaction between cobalt and gold can lead to enhanced activity, selectivity, and stability compared to the individual metal components.
Heterogeneous Catalysis in Organic Reactions (e.g., Ethanol Oxidation)
In the field of heterogeneous catalysis, cobalt-gold materials have shown promise, particularly in the oxidation of organic molecules such as ethanol. The catalytic performance of these materials is highly dependent on the synthesis method and the resulting structure. For instance, gold nanoparticles deposited on a CoAl mixed oxide, derived from a layered double hydroxide precursor, have been investigated for the total oxidation of ethanol. bohrium.com The method of depositing gold nanoparticles significantly influences the catalytic activity. A deposition-precipitation method where the gold precursor is hydrolyzed before the addition of the support has been shown to enhance the dispersion of gold nanoparticles and preserve the Co(II) oxidation state, leading to better catalytic performance for ethanol oxidation at lower temperatures. bohrium.com
The presence of gold in these catalysts plays a crucial role in minimizing the formation of by-products, such as methanol, and enabling the total oxidation of ethanol at a reduced temperature compared to the cobalt-aluminum oxide support alone. bohrium.com The reaction pathway for ethanol oxidation over these catalysts can proceed through two main routes: partial oxidation to acetaldehyde, which is then converted to methanol before complete oxidation, or through the formation of ethylene (B1197577). bohrium.com The synergistic interaction between gold and cobalt oxides facilitates these reaction pathways, leading to more efficient and selective oxidation.
Cobalt catalysts, in general, are known to be active in the dehydrogenation of ethanol to acetaldehyde. researchgate.net The cobalt oxide component is believed to be responsible for the initial activation of ethanol. researchgate.net The addition of gold appears to enhance the subsequent oxidation steps, leading to a more complete reaction at lower temperatures.
Oxygen Evolution Reaction (OER) Electrocatalysis
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production and in metal-air batteries. Cobalt-gold systems have emerged as highly effective electrocatalysts for the OER. A notable finding is that cobalt oxide films deposited on a gold substrate exhibit a significantly enhanced turnover frequency for the OER compared to bulk cobalt oxide. aps.orgresearchgate.net Specifically, approximately 0.4 monolayers of cobalt oxide on gold can be 40 times more active than bulk cobalt oxide. aps.orgresearchgate.net
This enhanced activity is attributed to an increase in the fraction of cobalt sites present as Co(IV) cations, a higher oxidation state of cobalt that is considered essential for the OER to proceed. aps.orgresearchgate.net The electronegativity of the substrate metal plays a crucial role, with the OER activity of small amounts of cobalt oxide decreasing in the order Au > Pt > Pd > Cu > Co, which parallels the decreasing electronegativity of the substrate. aps.orgresearchgate.net In situ Raman spectroscopy has revealed that the as-deposited Co3O4 undergoes progressive oxidation to CoO(OH) with increasing anodic potential, further highlighting the dynamic nature of the catalyst during the reaction. aps.orgresearchgate.net
The synergistic effect between the gold support and the cobalt oxide overlayer is key to this enhanced performance. The gold substrate is believed to electronically modify the cobalt oxide, facilitating the formation of the highly active Co(IV) species. This demonstrates a powerful strategy for designing highly active and efficient OER electrocatalysts by carefully engineering the interface between a noble metal and a transition metal oxide.
Electrochemical Dissolution and Redox Catalysis
Cobalt-gold systems also play a significant role in electrochemical dissolution and redox catalysis, particularly in the context of gold leaching. In ammoniacal thiosulfate solutions, the Co(III)/Co(II) redox couple can be formed and acts as a catalyst for the dissolution of gold. aps.orgnmfrc.org Thermodynamic analysis indicates that the redox potentials of Co(NH₃)₆³⁺/Co(NH₃)ₓ²⁺ (where x = 1–6) are sufficient to drive the dissolution of gold in these solutions. aps.org
The catalytic mechanism involves ammonia catalyzing the dissolution of gold at the anode, while Co(NH₃)₆³⁺ catalyzes the reduction of dissolved oxygen at the cathode. aps.orgnmfrc.org The rate of gold dissolution is influenced by the concentrations of ammonia, Co³⁺, and thiosulfate. An increase in these concentrations leads to an increased rate of gold dissolution. aps.orgnmfrc.org The apparent activation energy for this process has been determined to be 41.15 kJ/mol in the temperature range of 25–40 °C, indicating that the dissolution is chemically controlled. aps.orgnmfrc.org
This cobalt-ammonia catalyzed system presents a potential alternative to traditional cyanidation for gold extraction, leveraging the redox properties of cobalt complexes to facilitate the dissolution of gold under milder and potentially more environmentally benign conditions.
Nonenzymatic Glucose Sensing
Cobalt-gold nanocomposites have been successfully developed for nonenzymatic glucose sensing, offering a promising alternative to enzyme-based sensors. Hierarchically nanostructured electrodes composed of cobalt oxide and gold have demonstrated excellent sensitivity and catalytic activity for the oxidation of glucose. scholarpedia.org These sensors can be fabricated by first electrodepositing flower-like cobalt particles and then using a galvanic replacement reaction with a chlorauric acid solution to form a cobalt oxide/gold composite. scholarpedia.org
The superior performance of these cobalt oxide/Au sensors is attributed to the synergistic electrocatalytic activity of both components and the excellent electrical conductivity of gold. scholarpedia.org The gold not only facilitates electron transfer between glucose and cobalt oxide but also allows for a lower loading of the precious metal, reducing cost while enhancing sensitivity. scholarpedia.org These sensors have the advantage of directly determining blood glucose levels and can operate at more negative oxidation potentials, which helps to minimize interference from other species present in real samples. scholarpedia.org
| Sensor Material | Sensitivity | Linear Range | Reference |
| Cobalt Oxide/Au | High | Not specified | scholarpedia.org |
| Cobalt Electrode | 70.2 µA/mmol cm² | 1-10 mmol/L | araku.ac.ir |
| Cobalt Oxide | 187.129 µA mM⁻¹ cm⁻² | 1–30 µM |
Spintronic Devices and Phenomena
The interplay of electron spin and charge in cobalt-gold systems gives rise to unique magnetic and electronic properties that are harnessed in spintronic devices.
Giant Magnetoresistance (GMR) Structures
Giant magnetoresistance (GMR) is a quantum mechanical effect observed in thin-film structures composed of alternating ferromagnetic and non-magnetic metallic layers. This effect manifests as a significant change in electrical resistance in response to an applied magnetic field. Cobalt-gold systems, in the form of both granular alloys and multilayers, have been shown to exhibit GMR.
In Co-Au granular alloy films prepared by pulsed electrochemical deposition, the magnetoresistance (MR) ratio is dependent on the cobalt concentration and the deposition current density. scholarpedia.org For a single-layer film, the MR ratio increases with increasing cobalt concentration, reaching a maximum of 4.4% at 40 at% Co when deposited at a current density of 5 mA/cm². scholarpedia.org The grain size in these films is also influenced by the current density, which in turn affects the MR ratio. scholarpedia.org The GMR in these granular systems is attributed to spin-dependent electron scattering within the magnetic cobalt particles and at the interfaces between the ferromagnetic cobalt and non-magnetic gold components. scholarpedia.org
In Au-Co bulk nanogranular alloys prepared by water-quenching and subsequent aging, a significant GMR of 12% has been observed at room temperature for an Au₈₅Co₁₅ alloy aged at 250°C for 100 hours. bohrium.com This value is notably larger than that observed in Co-Au multilayers. bohrium.com
For Co/Au multilayers, the magnetic anisotropy and magnetoresistance properties are influenced by the deposition angle and the thicknesses of the cobalt and gold layers. aps.org These multilayers can exhibit significant magnetic anisotropies, and the magnetoresistance is a combination of both giant magnetoresistance and anisotropic magnetoresistance contributions. aps.org The transverse magnetoresistance (magnetic field perpendicular to the current) is typically larger than the longitudinal magnetoresistance (magnetic field parallel to the current). aps.org
| Co-Au System | Maximum GMR/MR Ratio | Conditions | Reference |
| Co-Au Granular Film | 4.4% | 40 at% Co, 5 mA/cm² deposition current | scholarpedia.org |
| Au₈₅Co₁₅ Nanogranular Alloy | 12% | Room Temperature, Aged at 250°C for 100h | bohrium.com |
| [Co (1 nm)/Au (2 nm)]₂₀ Multilayer | 2.1% | Room Temperature, H = 1 kOe | aps.org |
Spin Transport and Spin Injection in Hybrid Interfaces
The interface between ferromagnetic materials like cobalt and non-magnetic metals such as gold is a critical area of study for spintronic applications. Efficient spin transport and injection across these hybrid interfaces are fundamental to the operation of spin-based devices. The process involves the transfer of spin-polarized electrons from the ferromagnetic layer into the non-magnetic layer, where the spin information can be processed or transported.
The efficiency of spin injection is a key parameter and is influenced by several factors, including the quality of the interface and the electronic band structure of the materials. Strong spin-orbit coupling at the interface can lead to spin-flipping scattering, which is a source of spin memory loss, limiting the spin flow that can propagate. researchgate.net Research on interfaces like Co/Au has been crucial in understanding these phenomena. For instance, studies on Co/Au/Pt trilayers have explored the generation of spin currents and the impact of the gold interlayer thickness on spin transport. researchgate.net
Generalized magnetoelectronic circuit theory has been developed to account for the significant role of interfacial spin-orbit coupling. aps.orgarxiv.org This theory describes how in-plane electric fields can generate spin accumulations and spin currents at the interface, which can be polarized in any direction. aps.orgarxiv.org These accumulations can exert torques on the magnetization at the interface, a principle that underpins spin-orbit torques. aps.org The spin currents flowing from the interface into the ferromagnet can exert additional torques via the spin-transfer mechanism. aps.org
Experimental estimates for spin injection efficiency (SIE) have been determined for various ferromagnetic/metal interfaces. While direct measurements for Co/Au are part of a broader research effort, studies on similar systems provide context. For example, a SIE of about 50% has been inferred for polycrystalline Ni/Au interfaces, and a SIE of 25-40% was found for epitaxial Co on Cu(001). arxiv.org In graphene-based devices, using ferromagnetic van der Waals contacts of indium and cobalt (In-Co) without a traditional oxide tunnel barrier has yielded magnetoresistance values comparable to state-of-the-art systems, indicating efficient spin injection. cam.ac.uknih.gov A comparison showed that devices with In-Co contacts achieved a spin signal of around 50 Ω, whereas devices with only cobalt contacts were far less efficient, with a spin signal of about 3 Ω. cam.ac.uknih.gov
| Interface Material | Measured Parameter | Value | Reference |
|---|---|---|---|
| In-Co on Graphene | Spin Signal (Ω) | ~50 | cam.ac.uknih.gov |
| Co only on Graphene | Spin Signal (Ω) | ~3 | cam.ac.uknih.gov |
| Ni/Au (polycrystalline) | Spin Injection Efficiency (%) | ~50 | arxiv.org |
| Co/Cu(001) (epitaxial) | Spin Injection Efficiency (%) | 25-40 | arxiv.org |
Magnetic Random Access Memory (MRAM) Components
Magnetic Tunnel Junctions (MTJs) are the core components of Magnetic Random Access Memory (MRAM), a non-volatile memory technology that stores data using magnetic states rather than electrical charges. nist.govaps.org A typical MTJ consists of two ferromagnetic layers separated by a thin insulating tunnel barrier. nist.govcambridge.org Cobalt and its alloys are frequently used for the ferromagnetic electrodes due to their magnetic properties. nist.govosti.gov
The operation of an MTJ relies on the phenomenon of tunnel magnetoresistance (TMR). The resistance of the junction is low when the magnetic moments of the two ferromagnetic layers are aligned in parallel and high when they are anti-parallel. These two resistance states correspond to the "0" and "1" of a data bit. aps.org In spin-transfer torque MRAM (STT-MRAM), the magnetic orientation of one layer (the "free" layer) is switched by a spin-polarized current passed through the junction. nist.gov
The choice of materials for the ferromagnetic electrodes is critical. While soft magnetic materials like NiFe have been used, cobalt is often incorporated to create a magnetically "harder" electrode, which helps in selectively switching the magnetization of only the free layer. osti.gov However, cobalt can be susceptible to chemical etching and mechanical stress-induced deformities, which presents fabrication challenges. osti.gov Studies on Co/Alumina interfaces have shown that cohesion is stronger at the O-terminated interface compared to the Al-terminated one, with works of separation being 6.35 J/m² and 3.64 J/m² respectively, highlighting the importance of interfacial chemistry. cambridge.org Furthermore, integrating optically transparent electrodes, such as Indium Tin Oxide (ITO), into MTJ fabrication allows for optical access, opening possibilities for hybrid spintronic-photonic memory circuits where magnetization could be switched optically. spintec.fr
| MTJ Component/Parameter | Material/Value | Significance | Reference |
|---|---|---|---|
| Ferromagnetic Layers | Cobalt, Cobalt-Iron | Stores data via magnetic orientation. | nist.govosti.gov |
| Tunnel Barrier | Magnesium Oxide, Alumina | Allows quantum tunneling of electrons. | nist.govcambridge.org |
| Co/Alumina Work of Separation (O-terminated) | 6.35 J/m² | Indicates strong interfacial cohesion. | cambridge.org |
| Co/Alumina Work of Separation (Al-terminated) | 3.64 J/m² | Indicates weaker interfacial cohesion. | cambridge.org |
| Radiation Tolerance (MRAM) | SEU LETth > 85 MeV.cm²/mg | Intrinsic hardness to Single Event Upsets. | 3d-plus.com |
Integration with Graphene for Modified Spin-Orbit Interaction and Magnetism
Graphene, a two-dimensional material with exceptional electronic properties, has an intrinsically weak spin-orbit interaction. graphene-info.comspbu.ru This limits its direct use in spintronic applications that require manipulation of electron spins. However, by creating hybrid systems where graphene is integrated with materials like cobalt and gold, it is possible to induce and enhance these crucial properties. graphene-info.comspbu.ru
When graphene is brought into proximity with cobalt, magnetism is induced in the graphene layer. graphene-info.comspbu.ru Similarly, when interfaced with gold, which has a strong spin-orbit coupling, the spin-orbit interaction in the graphene is significantly increased. graphene-info.comspbu.ruspintronics-info.com Researchers have successfully synthesized systems comprising structured graphene on a magnetic layer with ultrathin layers of gold atoms in between. spbu.ru This novel structure allows graphene to adopt both magnetism and a strong spin-orbit interaction simultaneously, properties it naturally lacks. graphene-info.comspintronics-info.com
This modification is achieved through the hybridization of electronic orbitals at the interface. The interaction with cobalt's d-orbitals induces the magnetic properties, while the interaction with gold enhances the spin-orbit coupling. researchgate.net Studies have shown that inserting a few monolayers of cobalt between graphene and a heavy metal like iridium can significantly enhance quantum effects such as the Rashba effect (spin-orbit splitting) and the Dzyaloshinskii-Moriya interaction (spin canting). scitechdaily.com These effects are crucial for stabilizing skyrmions, which are vortex-like spin textures with potential for spintronic applications. scitechdaily.com The enhancement of perpendicular magnetic anisotropy (PMA) in cobalt films when coated with graphene is another significant finding; the PMA can be doubled, reaching values much higher than traditional metallic multilayers. graphene-info.com
| Hybrid System | Induced/Modified Property | Observation/Significance | Reference |
|---|---|---|---|
| Graphene/Cobalt | Induced Magnetism | Graphene layer becomes magnetic. | graphene-info.comspbu.ru |
| Graphene/Gold | Enhanced Spin-Orbit Interaction | Overcomes graphene's naturally weak spin-orbit coupling. | graphene-info.comspbu.ruspintronics-info.com |
| Graphene/Gold/Cobalt | Magnetism & Spin-Orbit Interaction | Graphene acquires both properties simultaneously. | spbu.ru |
| Graphene on Au/Ni(111) | Giant Spin-Orbit Gap | A gap of ~70 meV was reported. | aps.org |
| Graphene-coated Cobalt Film | Perpendicular Magnetic Anisotropy (PMA) | PMA value is doubled compared to uncoated cobalt. | graphene-info.com |
Spin Valve Magneto Electroluminescence (MEL) Effects
Research into spin valve magneto electroluminescence (MEL) effects in cobalt-gold systems is an emerging field. While direct studies focusing specifically on MEL in Co-Au spin valves are not extensively documented in the provided context, the principles can be inferred from research on related spintronic phenomena at hybrid interfaces. Spin valves, which are core components of spintronics, rely on the spin-dependent transport of electrons. The electroluminescence effect, on the other hand, involves the generation of light from the recombination of electrons and holes.
In a hypothetical Co-Au based spin valve exhibiting MEL, the intensity or polarization of the emitted light would be modulated by an external magnetic field. This modulation would arise from the change in the relative magnetization of the ferromagnetic layers (e.g., cobalt), which in turn affects the spin statistics of the electron-hole recombination events that produce light. The gold component could play several roles, such as serving as a non-magnetic spacer layer, influencing the spin-orbit coupling at the interfaces, or acting as a plasmonic component to enhance light emission.
The underlying physics would involve the injection of spin-polarized carriers from a ferromagnetic layer like cobalt across an interface, potentially involving gold, into a luminescent material where recombination occurs. The efficiency of this spin injection and the subsequent spin-dependent recombination would determine the magnitude of the MEL effect. The formation of hybridized interface states at Co/organic semiconductor junctions, for example, is known to create a "spinterface" that can filter spins, a mechanism that would be critical for MEL. researchgate.netnih.govarxiv.org The spin-dependent lifetime of these interface states could directly influence the electroluminescence output. researchgate.net
Plasmonic Technologies
Optical Sensing and Signal Enhancement
Cobalt-gold systems, particularly in the form of alloyed or core-shell nanoparticles, exhibit unique plasmonic properties that make them highly suitable for optical sensing and signal enhancement applications. nih.govresearchgate.net These properties arise from the collective oscillation of free electrons in the metallic nanostructure when excited by light, a phenomenon known as localized surface plasmon resonance (LSPR). mdpi.com Gold is a well-established plasmonic material, and its combination with a magnetic metal like cobalt creates bifunctional nanoparticles with both plasmonic and magnetic characteristics. researchgate.net
These hybrid nanoparticles can be used as powerful tools for enhancing spectroscopic signals, most notably in Surface-Enhanced Raman Scattering (SERS). In SERS, molecules adsorbed on the surface of the plasmonic nanostructure experience a dramatically amplified electromagnetic field, leading to a massive increase in the intensity of their Raman scattering signal, with enhancement factors of 10⁶ to 10¹⁴ possible, enabling even single-molecule detection. nih.gov Arrays of magnetic-plasmonic dots made from Au-Co alloy nanoparticles have been successfully used for SERS experiments. researchgate.net
The tunability of the LSPR is a key advantage. By controlling the size, shape, and composition of the Co-Au nanoparticles, the LSPR peak can be tuned across the visible and near-infrared (NIR) regions of the spectrum. nih.govmdpi.com This tunability allows for the optimization of the nanoparticles for specific sensing applications. For example, Co-Au nanoconstructs have been designed for dual-modality MRI and photoacoustic tomography (PAT), where the gold coating provides biocompatibility and an optical absorption profile tailored for the NIR laser used in PAT. nih.gov This allows for highly sensitive detection of trace amounts of nanoparticles in biological tissues. nih.gov
| Co-Au System | Application | Key Plasmonic Feature | Finding/Result | Reference |
|---|---|---|---|---|
| Au-Co Alloy Nanoparticles | SERS | Signal Enhancement | Used to create magnetic-plasmonic dots for SERS. | researchgate.net |
| Co core, Au shell Nanoparticles | Photoacoustic Tomography (PAT) | Tunable Optical Absorption | Optimized for NIR laser excitation (700 nm). | nih.gov |
| Au Nanoprism-Cobalt Complex | Photocatalysis | Broadband Absorbance | Absorbs from visible to NIR (400-1200 nm). | researchgate.net |
| General Gold Nanoparticles | SERS | Electromagnetic Enhancement | Enhancement factors of 10⁶-10¹⁴. | nih.gov |
Surface Plasmon Polariton (SPP) Excitation in Thin Film Architectures
Surface Plasmon Polaritons (SPPs) are electromagnetic waves that are confined to and propagate along the interface between a metal and a dielectric material. aip.orgarxiv.org Their excitation is highly sensitive to the properties of the interface, making them valuable for various sensing and nanophotonic applications. aip.org Thin film architectures involving gold and cobalt are of particular interest for manipulating and utilizing SPPs.
SPPs cannot be excited by light directly incident on a smooth metal surface because their momentum is greater than that of light in the dielectric. arxiv.org Therefore, coupling techniques are required. The Kretschmann configuration is a common method, where a thin metal film is deposited on a prism. aip.orgresearchgate.net Light undergoing total internal reflection within the prism can excite SPPs on the outer surface of the film at a specific angle, known as the SPR angle. aip.org
In composite Au-Co thin films, the excitation of SPPs can lead to a strong enhancement of magneto-optical (MO) effects. aip.org The interaction between the plasmonic fields and the magnetic components of the film boosts the MO response. Studies on Au-Co nanocomposite films have demonstrated a strong enhancement of the transverse magneto-optical Kerr effect (MOKE) when SPPs are excited in the Kretschmann configuration. aip.org Multilayer films, such as Au/Co/Au structures, allow for the magneto-optical manipulation of the SPP wave vector itself. By applying an external magnetic field to switch the magnetization in the cobalt layer, the optical properties of the medium are modified, which in turn alters the interference pattern of the surface plasmons. mit.edu This demonstrates active control over SPP propagation, a key capability for advanced plasmonic circuits and sensors. mit.edu The thickness of the metal film is a critical parameter; ultrathin gold films, as thin as a few nanometers, can support two-dimensional plasmons with tunable properties. dtu.dknanophotonics.org
| Film Architecture | Excitation Method | Observed Phenomenon | Significance | Reference |
|---|---|---|---|---|
| Au-Co Nanocomposite Thin Film | Kretschmann Configuration | Enhanced Transverse MOKE | Demonstrates coupling of plasmonic and magnetic effects. | aip.org |
| Au/Co/Au Multilayer Film | Slit-Groove Microinterferometer | Modulation of SPP Wave Vector | Enables active control of SPP propagation via magnetic field. | mit.edu |
| Periodic Au Nanocylinders on Au Film | Grating Coupling | Multiple Plasmon Bands | Coupling of grating diffraction with propagating SPPs. | jakubdostalek.cz |
| Ultrathin Gold Film (<10 nm) | Gated Structure | Tunable 2D Plasmons | Allows for electrical modulation of plasmon resonances. | dtu.dknanophotonics.org |
Advanced Sensing Platforms (excluding biomedical)
Cobalt-gold (Co-Au) systems are emerging as promising materials for the fabrication of advanced sensing platforms beyond the biomedical realm. The synergistic effects between cobalt's catalytic properties and gold's unique electronic and optical characteristics enable the development of highly sensitive and selective sensors for environmental and industrial monitoring. Research has particularly highlighted the potential of cobalt oxide nanostructures decorated with gold nanoparticles for the electrochemical detection of gaseous pollutants.
A notable application is the development of a sensor for nitric oxide (NO), a significant environmental pollutant. Researchers have synthesized cobalt oxide (CoO) nanostructures on fluorine-doped tin oxide (FTO) substrates, which are then decorated with gold nanoparticles through a photoreduction method. This composite material serves as an efficient electrode for the electrochemical detection of NO. researchgate.net
The performance of these Au-decorated CoO electrodes has been quantified through amperometric measurements. The optimized sensor demonstrates a high sensitivity of 1.37 mM⁻¹ µA cm⁻² and operates over a wide linear range from 10 µM to 1.4 mM. researchgate.net This indicates a consistent and proportional response to varying concentrations of nitric oxide, which is crucial for practical environmental monitoring applications, such as assessing water quality. The successful determination of dissolved NO in tap and tube well water has been demonstrated using these electrodes. researchgate.net The enhanced sensing performance is attributed to the catalytic activity of the CoO nanostructures combined with the signal enhancement provided by the gold nanoparticles, which facilitate efficient charge transfer at the electrode-analyte interface.
| Sensing Platform | Analyte | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Gold-Decorated Cobalt Oxide (Au-CoO) Nanostructures | Nitric Oxide (NO) | Sensitivity | 1.37 mM⁻¹ µA cm⁻² | researchgate.net |
| Gold-Decorated Cobalt Oxide (Au-CoO) Nanostructures | Nitric Oxide (NO) | Linear Range | 10 µM - 1.4 mM | researchgate.net |
Energy Conversion and Storage Research (e.g., Electrocatalysts for Fuel Cells)
In the quest for efficient and cost-effective energy solutions, cobalt-gold systems have garnered significant attention as high-performance electrocatalysts. Their application is particularly researched in fuel cells and for water splitting, where they can catalyze critical reactions such as the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), and the oxidation of alternative fuels like sodium borohydride (B1222165). The synergy between cobalt and gold can lead to catalysts with enhanced activity and stability, often rivaling more expensive platinum-group metals.
Oxygen Evolution Reaction (OER): The OER is a key process in producing hydrogen through water electrolysis. Cobalt oxides supported on gold substrates have demonstrated remarkable catalytic activity. A significant finding is that the turnover frequency for the OER on approximately 0.4 monolayers of cobalt oxide deposited on a gold substrate is 40 times higher than that of bulk cobalt oxide. rsc.org This enhancement is attributed to the gold substrate's high electronegativity, which is believed to increase the fraction of Co sites in the highly active Co(IV) state. rsc.org The activity of cobalt oxide on various metal substrates was found to decrease in the order Au > Pt > Pd > Cu > Co, directly correlating with the decreasing electronegativity of the substrate metal. rsc.org
Oxygen Reduction Reaction (ORR): The ORR is the primary cathodic reaction in most fuel cells. Bimetallic and trimetallic nanoparticles containing cobalt and gold have been developed as potential replacements for platinum catalysts. For instance, mixed gold-cobalt oxide (Au/CoOx) binary nanoclusters have been investigated, with an optimal Au:Co atomic ratio of approximately 80:1 showing a maximum rate for oxygen reduction. mdpi.com Furthermore, a structurally ordered trimetallic catalyst, Au₁₀Pd₄₀Co₅₀, has been reported to exhibit ORR activity comparable to conventional platinum catalysts in both acidic and alkaline media, along with superior stability. nih.gov
Direct Borohydride Fuel Cells (DBFCs): Cobalt-gold bimetallic nanoparticles are also effective anode catalysts for DBFCs, which use sodium borohydride as a fuel. Multi-walled carbon nanotubes (MWCNTs) supporting Au-Co nanoparticles have been prepared and tested for the borohydride oxidation reaction (BOR). Among various compositions, an Au₇₄Co₂₆/MWCNT catalyst exhibited the highest current density of 24.15 mA cm⁻². codetectors.com These bimetallic catalysts demonstrate superior performance in facilitating the multi-electron oxidation of borohydride, which is essential for maximizing the energy output of the fuel cell. codetectors.com
| Catalyst System | Application | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Cobalt Oxide on Gold Substrate (CoOx/Au) | Oxygen Evolution Reaction (OER) | Turnover Frequency Enhancement (vs. bulk CoOx) | 40x | rsc.org |
| Au₁₀Pd₄₀Co₅₀ Nanoparticles | Oxygen Reduction Reaction (ORR) | Activity Comparison | Comparable to Platinum | nih.gov |
| Au/CoOx Binary Nanoclusters (80:1 ratio) | Oxygen Reduction Reaction (ORR) | Activity | Exhibits maximum reaction rate | mdpi.com |
| Au₇₄Co₂₆/MWCNT | Borohydride Oxidation Reaction (BOR) | Current Density | 24.15 mA cm⁻² | codetectors.com |
Interfacial Phenomena in Cobalt Gold Heterostructures
Interfacial Structure and Bonding Characteristics
The arrangement of atoms and the nature of the chemical bonds at the cobalt-gold (Co-Au) interface are fundamental to its properties. The precise configuration and bonding dictate the electronic and magnetic behavior of the heterostructure.
The atomic arrangement at the Co-Au interface is heavily influenced by the deposition method and the crystallographic orientation of the substrate. For instance, cobalt films grown on a Au(111) surface often exhibit an epitaxial relationship, where the cobalt atoms align with the underlying gold lattice. Due to the significant lattice mismatch of approximately 15% between cobalt and gold, the initial cobalt layers can grow in the form of two-monolayer-thick coalescing islands.
In more complex systems, such as Au/Co/Au/MgO heterostructures, the interfaces are highly defined. The bonding at the Au/MgO interface is characterized by strong covalent bonds between gold and oxygen atoms, arising from the hybridization of the 5d and 6s orbitals of gold with the 2p orbitals of oxygen. aip.org This strong interaction at the substrate level influences the subsequent growth and structure of the cobalt and top gold layers. The interaction between gold and cobalt is also significant, with hybridization occurring between the 3d orbitals of cobalt and the 5d orbitals of gold, which plays a crucial role in the magnetic properties of the interface. aip.org
Theoretical models of Au/Co₃O₄ interfaces further illustrate the atomic configurations. The interface can terminate with either Co³⁺ or Co²⁺ ions, leading to different atomic arrangements and electronic structures. In these models, the gold, cobalt, and oxygen atoms are precisely positioned, defining the interfacial geometry.
The interface with gold can significantly influence the oxidation state of cobalt, a critical factor in catalytic applications. In layered cobalt oxide nanoislands grown on a gold substrate, the oxidation state of cobalt can be readily manipulated. acs.org A conversion from Co(II) to Co(III) can be achieved through the incorporation of oxygen at the interface between the cobalt oxide nanoisland and the gold substrate. acs.org This process transforms the structure from a Co-O bilayer to an O-Co-O trilayer. acs.org
This control over the oxidation state is a direct consequence of the interaction with the gold substrate, which can promote the structural flexibility of the nanosized cobalt oxide islands beyond what is expected from their bulk properties. acs.org X-ray Photoelectron Spectroscopy (XPS) is a key technique for probing these oxidation states, allowing for the quantification of different cobalt phases such as Co(II) oxide and Co₉S₈ in catalyst samples. thermofisher.com In studies of CoOₓ on gold, it has been observed that under oxygen-rich conditions, a mixed Co²⁺/Co³⁺ phase is formed, which is catalytically active. acs.org
The ability to tune the cobalt oxidation state through interfacial engineering with gold is a promising avenue for designing highly active and selective catalysts. The table below summarizes the different cobalt species and their binding energies as identified by XPS in a γ-alumina supported Co(Ni)MoS catalyst, illustrating the complexity of oxidation states that can be present. thermofisher.com
| Chemical State | Binding Energy (eV) |
| Co₉S₈ | 778.8 |
| CoMoS | 778.8 |
| Co(II) oxide | 780.8 |
This interactive table shows the binding energies for different chemical states of cobalt, which can be identified using XPS.
Substrate-Induced Effects at the Interface
The gold substrate can induce significant changes in the electronic and magnetic properties of the cobalt overlayer through mechanisms such as charge transfer and strain.
Charge transfer at the Co-Au interface leads to the formation of an interfacial dipole and a shift in the electronic energy levels. When thiol-terminated molecules are used to bridge cobalt and gold surfaces, a greater electron charge transfer is observed from cobalt to sulfur (0.22 e⁻) compared to gold to sulfur (0.09 e⁻). azom.com This indicates a more extensive hybridization and stronger bonding at the Co-S interface. azom.com The larger charge transfer at the cobalt interface results in a more significant electrostatic potential step, causing a shift in the molecular orbital energy levels relative to the Fermi energy. azom.com
The alignment of energy bands at the heterojunction is crucial for applications in electronics and photocatalysis. In semiconductor heterostructures, the goal is often to achieve a "type-II band-alignment," which promotes the spatial separation of electrons and holes, thereby reducing recombination. While a detailed band alignment diagram for a pure Co-Au metallic interface is complex due to their metallic nature, the principles of charge transfer and interfacial dipoles are still applicable and influence the work function and surface potential. In plasmon-mediated oxygen evolution reactions involving gold and cobalt oxyhydroxide, efficient charge transfer at the interface is key to the enhanced catalytic performance. acs.orgnih.gov
The general concept of band alignment in heterostructures is depicted in the figure below, illustrating the different types of alignments that can occur at the interface of two materials.

The lattice mismatch between cobalt and gold can induce significant strain at the interface, which in turn modifies the electronic and magnetic properties of the cobalt layer. Strain can alter bond lengths and the degree of orbital overlap, leading to changes in the electronic band structure and density of states. In cobalt-based coordination nanosheets, strain has been shown to induce significant modifications in magnetic moments and the density of states. rsc.org
First-principles calculations have demonstrated that strain can be a powerful tool to tailor the electronic properties of materials. rsc.org For instance, in FeCo/FePt multilayers, tetragonal distortion induced by the lattice mismatch enhances the magnetocrystalline anisotropy energy of the FeCo film. osti.gov While the magnetic moments of Fe and Co are not highly sensitive to the strain itself, the hybridization at the interface does cause a suppression of the magnetic moments. osti.gov The interplay between strain and interfacial hybridization is therefore a key factor in determining the magnetic anisotropy of Co-Au heterostructures. The introduction of a single monolayer of gold at a Co/MgO interface, for example, has been found to significantly enhance the perpendicular magnetic anisotropy. aip.orgresearchgate.net
The table below summarizes the effect of an Au interlayer on the surface anisotropy constant (KS) and the second-order anisotropy constant (K₂) in Au/Co/MgO heterostructures, demonstrating the significant enhancement of perpendicular magnetic anisotropy. aip.org
| Heterostructure | KS (mJ/m²) | K₂ (10⁶ J/m³) |
| Au/Co/MgO/Au | 1.6 | -3.8 |
This interactive table illustrates the enhancement of surface and second-order anisotropy constants with the introduction of an Au interlayer at the Co/MgO interface.
Surface Reactivity and Adsorption on Cobalt-Gold Surfaces
The bimetallic nature of Co-Au surfaces can lead to unique catalytic properties that are distinct from those of the individual metals. The adsorption of reactant molecules and the subsequent surface reactions are highly dependent on the surface composition and structure.
Studies on the adsorption of small molecules like carbon monoxide (CO), oxygen (O₂), and hydrogen (H₂) are crucial for understanding the catalytic mechanisms. On Au-Ni bimetallic surfaces, which share some similarities with Co-Au systems, CO adsorption is influenced by both electronic and ensemble effects. osti.gov The charge transfer between the two metals is minimal, suggesting that the ensemble effect, where one type of atom is isolated by its neighbors, plays a more dominant role in tuning the adsorption behavior. osti.gov
In the context of CO oxidation, bimetallic Au-based catalysts often exhibit enhanced activity. For Au-Ag bimetallic nanoparticles, a synergistic effect in the co-adsorption of CO and O₂ on neighboring sites is believed to be responsible for the enhanced catalytic activity. osti.gov Density functional theory (DFT) calculations have shown that the co-adsorption on the alloy is stronger than on either of the pure metals. osti.gov Similarly, in Au-Rh bimetallic catalysts for the preferential oxidation of CO (PROX), the presence of both metals influences the surface concentration of adsorbed CO and the formation of products like CO₂. researchgate.net
The adsorption of hydrogen on cobalt surfaces is a complex process that is highly dependent on the surface structure, with step sites playing a significant role in enhancing H₂ dissociation. syngaschem.comdiffer.nl Theoretical studies on hydrogen adsorption on cobalt clusters indicate that individual hydrogen atoms bind ionically, while molecular hydrogen binds through a weak covalent bond. researchgate.netrsc.org The interaction of hydrogen with a bimetallic Co-Au surface would likely be influenced by the specific arrangement of Co and Au atoms at the surface, potentially creating unique adsorption sites with modified binding energies.
The activation of O₂ on metal surfaces is a critical step in many oxidation reactions. While O₂ does not readily adsorb on flat Au(111) surfaces, tensile strain and the presence of step sites can enhance its adsorption and facilitate its dissociation. acs.orgauburn.edu The reactivity of a bimetallic Co-Au surface towards O₂ would be a combination of the properties of both metals, with the potential for synergistic effects to lower the activation barriers for dissociation.
Interactions with Organic Layers and Self-Assembled Monolayers (SAMs)
Control of Electronic and Spin Properties at Hybrid Organic/Inorganic Interfaces
The interaction at the hybrid organic/inorganic interface of cobalt-gold systems gives rise to a phenomenon known as a "spinterface." This refers to the emergence of a new spin-polarized interface state resulting from the hybridization of the electronic states of the ferromagnetic metal (cobalt) and the organic molecules. This hybridization is a key mechanism for controlling the spin properties of the device.
The adsorption of organic molecules, such as phthalocyanine (B1677752) (Pc) on a cobalt surface, can lead to a high degree of spin polarization at room temperature. nih.govarxiv.org This is a result of differing spinterface formation mechanisms for each spin channel, which can be engineered to create highly spin-polarized currents. nih.govarxiv.org The interaction involves the hybridization of the cobalt d-orbitals with the π-orbitals of the organic molecule. This spin-dependent hybridization can alter the density of states (DOS) near the Fermi level, leading to a significant modification of the spin polarization.
Self-assembled monolayers, typically formed on the gold component of the heterostructure, provide a powerful tool for systematically tuning the electronic properties of the interface. The choice of the terminal functional group of the molecules within the SAM can dramatically alter the work function of the gold surface. This, in turn, influences the energy level alignment at the cobalt-organic interface, affecting charge injection and transport properties. For instance, SAMs can be used to fine-tune the work function of inorganic electrodes to minimize energy barriers for charge carrier injection or extraction.
Research has shown that the spin polarization at a ferromagnetic metal-organic interface can be manipulated in both magnitude and sign by the choice of substituting side groups on the organic molecule. researchgate.net For example, using electron-donating groups like -NH2 or electron-accepting groups like -NO2 on a benzene (B151609) ring adsorbed on a nickel surface (a ferromagnetic material similar to cobalt) can spatially modulate the spin polarization. researchgate.net This control stems from the modification of the pz-d orbital hybridization due to changes in the molecule's structural symmetry and the pz orbital of the carbon atoms. researchgate.net
In the context of cobalt-gold heterostructures, the gold layer can play a multifaceted role. It can serve as a stable substrate for the formation of well-ordered SAMs, which can then electronically influence the adjacent cobalt layer. The large spin-orbit coupling of gold can also come into play, potentially influencing the spin dynamics at the interface. Studies on Ni/Au layers with chiral organic molecules have shown that the thickness of the gold layer can systematically decrease the observed spin polarization, highlighting the importance of the noble metal component in modulating spin-dependent transport. nih.gov
The interaction between cobalt and fullerene (C60) molecules also demonstrates the formation of spin-polarized hybrid interface states. researchgate.net These states arise from the overlap of the cobalt d-band near the Fermi level with the lowest unoccupied molecular orbital (LUMO) of the C60. researchgate.net This hybridization can lead to an inversion of the spin polarization of the tunneling current escaping from the Co/C60 interface compared to the bare cobalt electrode. researchgate.net
The following interactive table summarizes key research findings on the control of electronic and spin properties at these hybrid interfaces.
| Ferromagnetic Metal | Organic Molecule/SAM | Observed Effect | Key Mechanism |
| Cobalt | Phthalocyanine (Pc) | High spin polarization at room temperature. | Differing spinterface formation mechanisms for each spin channel. nih.govarxiv.org |
| Nickel (similar to Co) | Benzene with side groups (-NH2, -NO2) | Tunable magnitude and sign of spin polarization. researchgate.net | Modification of pz-d orbital hybridization by side groups. researchgate.net |
| Nickel/Gold | Chiral molecules (d-Cys-TBO) | Spin polarization decreases with increasing Au thickness. nih.gov | Spin-orbit coupling of the gold layer. nih.gov |
| Cobalt | Fullerene (C60) | Inversion of spin polarization of tunneling current. | Hybridization between cobalt d-orbitals and C60 LUMO. researchgate.net |
These findings underscore the significant potential for molecular-level engineering of the electronic and spintronic properties of cobalt-gold heterostructures. By carefully selecting the organic molecules and their functional groups, it is possible to exert a fine degree of control over the interfacial spin polarization and energy level alignment, paving the way for the design of novel spintronic devices.
Thermodynamic and Kinetic Aspects of Cobalt Gold Systems
Phase Equilibria and Stability in Co-Au Alloy Systems
The cobalt-gold (Co-Au) system is characterized by a simple eutectic phase diagram with limited solid solubility at both the gold-rich and cobalt-rich ends. This indicates that the two elements are not readily miscible in the solid state under equilibrium conditions. The thermodynamic properties of the Co-Au system, such as the heats of mixing, entropies, and activities, have been studied to understand the stability of its various phases. metallurgyfordummies.com
The phase diagram shows that a liquid solution of cobalt and gold solidifies to form two distinct solid phases: a gold-rich solid solution, denoted as (Au), and a cobalt-rich solid solution, (Co). The (Au) phase is a face-centered cubic (FCC) structure, while the (Co) phase can exist in either an FCC or hexagonal close-packed (HCP) structure depending on the temperature.
A key feature of the Co-Au phase diagram is the eutectic point, which represents the lowest melting point of any Co-Au alloy. At this specific composition and temperature, the liquid phase transforms directly into a solid mixture of the (Au) and (Co) phases. The solid solubility of cobalt in gold is maximal at the eutectic temperature and decreases significantly as the temperature is lowered. Similarly, the solubility of gold in solid cobalt is also limited. This low solubility is a consequence of the positive heat of mixing in the solid state, which thermodynamically favors phase separation over the formation of a homogeneous solid solution.
| Feature | Temperature (°C) | Composition (wt.% Co) |
|---|---|---|
| Eutectic Point | ~996 | ~22 |
| Max. Solubility of Co in Au (Eutectic Temp.) | ~996 | ~12 |
| Solubility of Co in Au (at 400°C) | 400 | <1 |
| Max. Solubility of Au in Co (Eutectic Temp.) | ~996 | ~5 |
Precipitation Kinetics and Phase Transformations in Dilute Alloys
In dilute gold-cobalt alloys, particularly on the gold-rich side, heat treatment can induce precipitation of a cobalt-rich phase from a supersaturated solid solution. This process is fundamental to the age-hardening characteristics of these alloys. When a Co-Au alloy is solution-treated at a high temperature (below the solidus line) and then rapidly quenched, a metastable, supersaturated solid solution of cobalt in gold is retained at room temperature.
Subsequent aging at an intermediate temperature provides the thermal energy for the dissolved cobalt atoms to diffuse and form precipitates. The precipitation process in alloys with less than 5 wt.% Co has been observed to occur in stages. nih.gov Initially, Guinier-Preston (G.P.) zones, which are small, coherent clusters of cobalt atoms, may form. nih.gov These zones are intimately connected with the parent lattice and cause significant strain, leading to an initial increase in hardness. nih.gov
With continued aging, these G.P. zones can dissolve and be replaced by a metastable, cobalt-rich precipitate phase. The growth of this metastable phase contributes significantly to the age-hardening of the alloy, often resulting in a second, higher hardness peak. nih.gov Eventually, over-aging can occur, where the precipitates coarsen and lose coherency with the matrix, leading to a decrease in hardness. The kinetics of this precipitation can be studied by measuring physical properties that are sensitive to the presence of the cobalt precipitates, such as hardness, electrical resistivity, and saturation magnetization. nih.govtandfonline.com The rate of these transformations is dependent on the aging temperature and the initial degree of supersaturation.
| Stage | Description | Effect on Hardness |
|---|---|---|
| Initial Quench | Formation of a supersaturated solid solution. | Relatively soft. |
| Early Aging (e.g., <300°C) | Formation of coherent G.P. zones. nih.gov | First hardness peak. nih.gov |
| Peak Aging | Growth of metastable cobalt-rich precipitates. nih.gov | Second and major hardness peak. nih.gov |
| Over-aging | Coarsening of precipitates and loss of coherency. | Decrease in hardness. |
Oxidation and Reduction Mechanisms (Materials Science Context)
The oxidation behavior of cobalt-gold alloys is primarily dictated by the cobalt content, as gold is a noble metal and highly resistant to oxidation. wikipedia.org In alloys containing a significant amount of cobalt, such as 75% gold and 25% cobalt, a black oxide layer can be formed upon heat treatment at temperatures between 700-950 °C. metallurgyfordummies.com This oxide layer is composed of cobalt oxides. The gold-cobalt alloy consists of gold-rich and cobalt-rich phases, and it is the cobalt-rich phase grains that are capable of forming this surface oxide layer. metallurgyfordummies.com
The mechanism of oxidation involves the selective oxidation of the less noble element, cobalt. At elevated temperatures, cobalt atoms at the surface react with oxygen to form cobalt oxides, such as CoO and Co₃O₄. The gold-rich phase remains largely unoxidized. The integrity and protectiveness of the oxide scale depend on its composition, thickness, and adherence to the underlying alloy.
Conversely, the reduction of cobalt oxides can be influenced by the presence of gold. In catalytic applications, Au-Co alloy nanoparticles have been used for the reduction of CO₂, where the interaction between gold and cobalt facilitates the catalytic process. researchgate.net In these systems, gold is typically in a zero-valence state, but some oxidized Au³⁺ species can be present on the surface. researchgate.net The reduction of cobalt oxides back to metallic cobalt is a critical step in various industrial processes and can be achieved under a reducing atmosphere (e.g., containing H₂) at elevated temperatures. The presence of other elements can inhibit or promote this reduction process. researchgate.net
Diffusion Phenomena in Alloys and Multilayers
Diffusion in Co-Au alloys involves the movement of cobalt and gold atoms within the crystal lattice. Studies on the diffusion of cobalt in pure gold have shown that the frequency factors and activation energies are consistent with a normal lattice diffusion mechanism, where atoms move by hopping into adjacent vacant lattice sites. unt.edu This is in contrast to systems where interstitial or other fast diffusion paths dominate.
In multilayered structures, such as thin films of alternating cobalt and gold layers, interdiffusion is a key phenomenon that occurs upon heating. Atoms from each layer migrate across the interface into the adjacent layer, leading to the formation of an alloyed region. The rate of this interdiffusion is governed by the diffusion coefficients of Co in Au and Au in Co, which are temperature-dependent and can be described by the Arrhenius equation.
The interdiffusion coefficient is influenced by factors such as temperature, composition gradients, and the presence of microstructural defects like grain boundaries. Grain boundary diffusion can be significantly faster than bulk lattice diffusion, especially at lower temperatures, and can play a dominant role in the homogenization of thin film multilayers. The significant lattice mismatch between cobalt and gold can also induce stress and defects at the interface, potentially influencing the initial stages of the diffusion process. uni-goettingen.de
| Parameter | Value | Notes |
|---|---|---|
| Diffusion Mechanism | Lattice Diffusion | Based on normal frequency factors and activation energies. unt.edu |
| Activation Energy (Q) | ~2.2 eV | Energy barrier for atomic migration. |
| Frequency Factor (D₀) | ~0.4 cm²/s | Relates to the attempt frequency of atomic jumps. |
Surface Energy Considerations in Nanostructure Formation
Surface energy is a critical factor in the formation and stability of cobalt-gold nanostructures. libretexts.org In any nanoparticle, a significant fraction of atoms resides at the surface, where they have fewer coordinating neighbors compared to atoms in the bulk. This results in an excess energy known as surface energy. libretexts.org Systems naturally tend to minimize this excess energy, which drives the morphology and composition of nanostructures.
Q & A
Q. How to integrate heterogeneous data (e.g., spectroscopic, computational) in studies of gold-cobalt interfaces?
- Methodological Answer : Develop a unified data ontology using platforms like XML or JSON-LD. Employ data fusion techniques (e.g., principal component analysis) to merge spectral data (FTIR, Raman) with DFT outputs. Reference standards like the IUPAC Gold Book for terminology consistency .
Validation and Reproducibility
Q. What protocols ensure reproducibility in synthesizing gold-cobalt bimetallic nanoparticles?
- Methodological Answer : Document synthesis parameters (e.g., reduction agent concentration, stirring time) using the CRediT taxonomy. Share protocols via repositories like protocols.io and include negative controls (e.g., single-metal nanoparticles) to isolate bimetallic effects. Use inter-laboratory comparisons to validate results .
Q. How to evaluate the quality of secondary data on cobalt-gold electrochemical properties?
- Methodological Answer : Apply the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) to sources. Cross-check data against primary literature and use tools like Zotero to track citations. Report inconsistencies in meta-analyses using PRISMA guidelines .
Data Management
Q. What are best practices for curating experimental data on cobalt-gold systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
